molecular formula C11H11NO3 B038223 methyl 4-methoxy-1H-indole-2-carboxylate CAS No. 111258-23-2

methyl 4-methoxy-1H-indole-2-carboxylate

Cat. No.: B038223
CAS No.: 111258-23-2
M. Wt: 205.21 g/mol
InChI Key: GLCZQTLCVLVFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-2-indolecarboxylate is an indole derivative.>

Properties

IUPAC Name

methyl 4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZQTLCVLVFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350811
Record name methyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111258-23-2
Record name methyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for methyl 4-methoxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format to aid researchers in their synthetic endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial and key step is the construction of the indole ring system via the Fischer indole synthesis, a classic and versatile method for forming indoles from arylhydrazines and carbonyl compounds. This is followed by a straightforward esterification of the resulting indole-2-carboxylic acid to yield the desired methyl ester.

The proposed and most plausible synthetic route commences with the reaction of (3-methoxyphenyl)hydrazine with pyruvic acid to form the intermediate 4-methoxy-1H-indole-2-carboxylic acid. Subsequent esterification of this carboxylic acid with methanol under acidic conditions yields the final product, this compound.

Below is a diagram illustrating this synthetic workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-methoxyphenylhydrazine 3-methoxyphenylhydrazine Indole_acid 4-methoxy-1H-indole-2-carboxylic acid 3-methoxyphenylhydrazine->Indole_acid Fischer Indole Synthesis (Acid catalyst, Heat) Pyruvic_acid Pyruvic acid Pyruvic_acid->Indole_acid Final_product This compound Indole_acid->Final_product Fischer Esterification (Methanol, Acid catalyst)

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the final product and its immediate precursor. This information is crucial for reaction monitoring, product identification, and quality control.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
4-methoxy-1H-indole-2-carboxylic acidC₁₀H₉NO₃191.18234-235>99
This compound C₁₁H₁₁NO₃ 205.21 Not available>97

Note: Specific yield data for each step can vary based on reaction conditions and scale. The provided purity is based on commercially available standards.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-methoxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole core.[1][2][3] In this step, (3-methoxyphenyl)hydrazine is reacted with pyruvic acid in the presence of an acid catalyst.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Hydrazine (3-methoxyphenyl)hydrazine Mixing Combine reactants and catalyst in a suitable solvent (e.g., ethanol, acetic acid) Hydrazine->Mixing Pyruvic Pyruvic acid Pyruvic->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Mixing Heating Heat the mixture to reflux Mixing->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Workup Cool, precipitate product, and filter Monitoring->Workup Purification Recrystallize the crude product Workup->Purification Indole_Carboxylic_Acid 4-methoxy-1H-indole-2-carboxylic acid Purification->Indole_Carboxylic_Acid Fischer_Esterification cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Carboxylic_Acid 4-methoxy-1H-indole-2-carboxylic acid Dissolving Dissolve carboxylic acid in methanol Carboxylic_Acid->Dissolving Methanol Methanol (excess) Methanol->Dissolving Catalyst Acid Catalyst (e.g., H₂SO₄) Catalysis Add catalytic amount of acid Catalyst->Catalysis Dissolving->Catalysis Refluxing Heat the mixture to reflux Catalysis->Refluxing Monitoring Monitor reaction by TLC Refluxing->Monitoring Neutralization Cool and neutralize with a weak base Monitoring->Neutralization Extraction Extract with an organic solvent Neutralization->Extraction Purification Purify by column chromatography Extraction->Purification Final_Ester This compound Purification->Final_Ester

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of substituents, such as a methoxy group, can significantly alter the electronic properties, metabolic stability, and biological activity of the indole ring. The further addition of a methyl carboxylate group provides a versatile handle for chemical modification, influencing receptor binding and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the physicochemical properties of a specific derivative, methyl 4-methoxy-1H-indole-2-carboxylate, providing essential data and methodologies for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The characterization of a compound's physicochemical properties is a critical step in the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Quantitative Data Summary

A compilation of the key physicochemical parameters for this compound is presented in Table 1. This data is essential for its identification, purity assessment, and prediction of its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [2]
Melting Point 138.5 - 148 °C
Boiling Point 370.1 ± 22.0 °C (at 760 mmHg)[3]
Density 1.3 ± 0.1 g/cm³[3]
pKa (Predicted) 15.20 ± 0.30
Appearance White to pale cream/slightly yellow crystalline powder

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key analytical experiments relevant to the characterization of this compound.

Structure and Purity Determination

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for the unambiguous determination of a molecule's structure.[4]

  • Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integrations, and coupling patterns of its ¹H and ¹³C nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[4] The sample should be free of particulate matter.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals expected would correspond to the indole NH proton, aromatic protons, methoxy group protons, and methyl ester protons.

    • Acquire a 1D ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.[4]

    • If structural assignment is ambiguous, perform two-dimensional (2D) NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and long-range proton-carbon correlations).

    • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

cluster_NMR NMR-Based Structure Elucidation Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D ¹H NMR (Proton Environments) A->B Acquire C 1D ¹³C & DEPT-135 (Carbon Skeleton) B->C Acquire E Data Analysis (Assign Signals) B->E D 2D NMR (COSY, HSQC) (Connectivity) C->D If needed C->E D->E F Structure Confirmation E->F

A logical workflow for structure elucidation using NMR spectroscopy.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most common technique for assessing the purity of synthetic compounds in drug development.[5]

  • Objective: To determine the purity of a sample of this compound and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A C18 reversed-phase column is commonly used for indole derivatives.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[5]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[5]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical detection wavelength for indoles is 280 nm.[5][6]

    • Analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Determination of Physical Constants

1. Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broader melting range.[7]

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Instrumentation: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes.[8]

  • Procedure:

    • Finely powder a small amount of the dry sample.

    • Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

cluster_MP Experimental Workflow for Melting Point Determination A Grind Sample to Fine Powder B Pack Capillary Tube (1-2 mm height) A->B C Place in Apparatus B->C D Rapid Heating (~20°C below expected MP) C->D E Slow Heating (1-2°C / min) D->E F Observe & Record T1 (First liquid drop) E->F G Observe & Record T2 (All liquid) F->G H Report Range (T1 - T2) G->H

A standardized workflow for determining the melting point of a solid organic compound.

2. Solubility Determination

Solubility is a critical parameter, especially for drug candidates, as it directly impacts bioavailability.

  • Objective: To determine the concentration of the compound in a saturated solution in a specific solvent (e.g., water, buffer, organic solvents) at a given temperature.

  • Instrumentation: Analytical balance, vials, shaker or agitator, centrifuge, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with excess solid remaining.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution, typically by centrifugation followed by careful collection of the supernatant.[10]

    • Dilute the saturated supernatant with a known volume of an appropriate solvent.

    • Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Biological Context and Drug Development

While specific biological activities for this compound are not extensively documented, related methoxyindole derivatives have shown potential as anti-inflammatory and anticancer agents. The indole nucleus is a privileged scaffold that can interact with various biological targets. The drug discovery and development process for such a compound would follow a logical progression from initial discovery to preclinical and clinical trials.

cluster_DrugDev Drug Discovery & Development Workflow for an Indole Derivative A Target ID & Validation B Lead Discovery (HTS, Synthesis) A->B Hit ID C Lead Optimization (SAR, ADME) B->C Lead Gen. D Preclinical Studies (In vivo, Toxicology) C->D Candidate Selection E Clinical Trials (Phase I-III) D->E IND Filing F Regulatory Approval & Market E->F NDA Filing

A generalized workflow for the drug discovery and development process.

References

methyl 4-methoxy-1H-indole-2-carboxylate CAS number 111258-23-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 111258-23-2) is a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. The presence of a methoxy group at the 4-position and a methyl carboxylate at the 2-position provides strategic points for chemical modification, making it a valuable precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related methoxyindole derivatives.

Chemical and Physical Properties

This compound is a colorless to yellow solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 111258-23-2[1][2]
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [1]
Melting Point 142-144 °C[1]
Boiling Point 370.1 ± 22.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Purity ≥ 99% (HPLC)[1]
IUPAC Name This compound[3]
InChI Key GLCZQTLCVLVFGV-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC2=C(OC)C=CC=C2N1[4]
Appearance Colorless to yellow solid[1]
Storage Store at 0-8 °C[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related 4-methoxyindoles and indole-2-carboxylates. A common approach involves the Leimgruber-Batcho indole synthesis, starting from a suitably substituted nitrotoluene.

Proposed Synthetic Pathway

The proposed synthesis starts with 2-methyl-3-nitroanisole and proceeds through the formation of an enamine, followed by reductive cyclization to form the indole ring, and subsequent esterification.

Synthetic Pathway A 2-Methyl-3-nitroanisole B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 4-Methoxy-1H-indole B->C Reductive Cyclization (e.g., H₂, Pd/C or Zn/CH₃COOH) D 4-Methoxy-1H-indole-2-carboxylic acid C->D Carboxylation (e.g., Vilsmeier-Haack followed by oxidation) E This compound D->E Esterification (CH₃OH, H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known indole syntheses.

Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine

  • To a solution of 2-methyl-3-nitroanisole (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.1 equivalents).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess reagents and solvent.

  • The crude enamine intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 4-Methoxy-1H-indole

  • Dissolve the crude enamine from the previous step in a suitable solvent such as acetic acid or ethanol.

  • For reductive cyclization, add a reducing agent. Options include:

    • Catalytic hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.

    • Chemical reduction: Use activated zinc dust portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the catalyst or unreacted zinc.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-methoxy-1H-indole by column chromatography on silica gel.

Step 3: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

  • This step can be challenging. A possible route involves a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position, followed by oxidation.

  • Alternatively, direct carboxylation at the 2-position can be attempted using strong bases like n-butyllithium followed by quenching with carbon dioxide, though this may lead to mixtures.

Step 4: Synthesis of this compound

  • To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Applications

While there is a lack of specific biological activity data for this compound in the public domain, the broader class of methoxy-substituted indoles has demonstrated a wide range of pharmacological effects.[5] The indole scaffold is a key component in many biologically active molecules, and the introduction of a methoxy group can significantly influence electronic properties and metabolic stability, often enhancing biological activity.

Anticancer Potential

Many indole derivatives have been investigated as potential anticancer agents. The methoxy group's position on the indole ring can significantly impact the mechanism of action, which can range from microtubule disruption to the induction of non-apoptotic cell death (methuosis).

Table of Anticancer Activity for Structurally Related Methoxyindole Derivatives

Compound/IsomerCancer Cell LineIC₅₀/GI₅₀ (µM)Mechanism of ActionReference(s)
Indolyl-pyridinyl-propenone (5-methoxyindole derivative)GlioblastomaNot specifiedMethuosis induction[6]
Indolyl-pyridinyl-propenone (6-methoxyindole derivative)GlioblastomaNot specifiedMicrotubule disruption[6]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateMCF-7 (Breast)Low GI₅₀ valuesNot specified[6]
5-chloro-1H-indole-2-carboxylic acid benzo[1][3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amideShh LIGHT20.24Hedgehog pathway inhibition[7]

Note: The data presented is for structurally related compounds and not for this compound itself. Experimental conditions may vary between studies.

Neurological and Other Applications

The indole nucleus is structurally related to the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and have been explored for the treatment of central nervous system (CNS) disorders such as depression and anxiety. Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators.

Furthermore, some methoxyindoles have shown potential as anti-inflammatory and antifungal agents. For instance, 5-methoxy-1H-indole has demonstrated antifungal activity against Fusarium graminearum.[8]

Hypothetical Signaling Pathway Involvement

Given the anticancer potential of related indole compounds, a plausible area of investigation for this compound would be its effect on cell signaling pathways commonly dysregulated in cancer, such as the Hedgehog signaling pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds and inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Inhibits degradation GLI_A Active GLI (GLI-A) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) GLI_A->Target_Genes Promotes transcription Compound Methyl 4-methoxy-1H- indole-2-carboxylate (Hypothetical Inhibitor) Compound->SMO Potential Inhibition? Compound->GLI Potential Inhibition?

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for the development of new pharmaceuticals. While direct biological data for this specific compound is limited, the known activities of related methoxyindoles suggest that it is a promising candidate for further investigation, particularly in the fields of oncology and neurology. The synthetic protocols and structure-activity relationships of its analogs provide a solid foundation for future research and drug discovery efforts centered on this molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 4-methoxy-1H-indole-2-carboxylate, a valuable indole derivative for research and pharmaceutical development. This document details the necessary starting materials, key chemical transformations, and experimental protocols.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, and derivatives such as this compound are of significant interest. The strategic placement of the methoxy and methyl carboxylate groups on the indole ring allows for diverse pharmacological activities and serves as a crucial building block for more complex molecules. This guide will focus on established and practical synthetic routes, primarily the Reissert and Leimgruber-Batcho indole syntheses, to obtain this target compound.

Synthetic Pathways Overview

Two primary and effective routes for the synthesis of this compound are the Reissert indole synthesis and a modified Leimgruber-Batcho approach followed by C2-functionalization and esterification. The Reissert synthesis offers a more direct path to the indole-2-carboxylic acid precursor.

Route 1: Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes. The key steps involve the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

The logical workflow for this synthesis is as follows:

A 2-Methyl-3-nitroanisole C Condensation A->C B Diethyl oxalate B->C D Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate C->D Base (e.g., KOEt) E Reductive Cyclization D->E Reducing agent (e.g., Zn/AcOH) F 4-Methoxy-1H-indole-2-carboxylic acid E->F H Fischer-Speier Esterification F->H G Methanol G->H I This compound H->I Acid catalyst (e.g., H2SO4)

Caption: Reissert synthesis workflow for this compound.

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides a high-yield route to indoles starting from o-nitrotoluenes. This method first generates an enamine, which then undergoes reductive cyclization. For the target molecule, this would produce 4-methoxyindole, which would require subsequent functionalization at the C2 position.

The logical workflow for this alternative synthesis is as follows:

A 2-Methyl-3-nitroanisole C Enamine Formation A->C B DMFDMA & Pyrrolidine B->C D 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine C->D E Reductive Cyclization D->E Reducing agent (e.g., Zn/AcOH) F 4-Methoxy-1H-indole E->F G C2-Carboxylation F->G H 4-Methoxy-1H-indole-2-carboxylic acid G->H J Fischer-Speier Esterification H->J I Methanol I->J K This compound J->K Acid catalyst (e.g., H2SO4)

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the primary synthetic route (Reissert Synthesis).

Material Formula Role Notes
2-Methyl-3-nitroanisoleC₈H₉NO₃Starting MaterialAlso known as 1-methoxy-2-methyl-3-nitrobenzene.
Diethyl oxalateC₆H₁₀O₄ReagentProvides the C2-carboxylate functionality.
Potassium ethoxideC₂H₅KOBasePromotes the initial condensation reaction.[1][2]
Zinc powder (activated)ZnReducing AgentFor the reductive cyclization of the nitro group.
Acetic acidCH₃COOHSolvent/AcidUsed in the reductive cyclization step.
MethanolCH₃OHReagent/SolventFor the final esterification step.
Sulfuric acid (conc.)H₂SO₄CatalystAcid catalyst for the Fischer-Speier esterification.
Diethyl ether(C₂H₅)₂OSolventFor extraction.
Ethyl acetateCH₃COOC₂H₅SolventFor extraction and chromatography.
Sodium bicarbonateNaHCO₃BaseFor neutralization during workup.
Anhydrous magnesium sulfateMgSO₄Drying AgentTo remove water from organic extracts.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid via Reissert Synthesis

This protocol is adapted from the general principles of the Reissert indole synthesis.[1][2]

Step 1: Condensation of 2-Methyl-3-nitroanisole with Diethyl Oxalate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by cautiously dissolving potassium metal in absolute ethanol. Alternatively, use commercially available potassium ethoxide.

  • To a solution of diethyl oxalate in dry dimethylformamide, add the potassium ethoxide solution with vigorous stirring while cooling in an ice bath.[3]

  • Immediately add a solution of 2-methyl-3-nitroanisole in dry dimethyl sulfoxide to the reaction mixture.[3]

  • Stir the resulting deep-red solution at approximately 40°C for 1 hour.[3]

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product, ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

  • To a solution of the crude ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate in glacial acetic acid, add activated zinc powder portion-wise while maintaining the temperature between 20-30°C with an ice bath.[4]

  • Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.[4]

  • Filter the reaction mixture to remove excess zinc.

  • The filtrate, containing 4-methoxy-1H-indole-2-carboxylic acid, can be carried forward to the esterification step or the product can be isolated by extraction with ethyl acetate, followed by washing with sodium bicarbonate solution and brine, drying over anhydrous magnesium sulfate, and removal of the solvent under reduced pressure.[4]

Protocol 2: Esterification of 4-Methoxy-1H-indole-2-carboxylic acid

This protocol follows the Fischer-Speier esterification method.[5][6]

  • In a round-bottom flask, suspend 4-methoxy-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Quantitative data for a representative Leimgruber-Batcho synthesis of 4-methoxyindole is presented below. Yields for the Reissert synthesis and subsequent esterification will be dependent on specific reaction conditions and optimization.

Step Reactant Product Yield Reference
Enamine Formation1-methoxy-2-methyl-3-nitrobenzene (10 g)1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine14.6 g[4]
Reductive Cyclization1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (10 g)4-Methoxy-1H-indole1.6 g[4]

References

Spectroscopic and Synthetic Profile of Methyl 4-methoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to methyl 4-methoxy-1H-indole-2-carboxylate. This compound is a member of the indole family, a core scaffold in numerous pharmacologically active molecules. The strategic placement of the methoxy and methyl carboxylate groups on the indole ring significantly influences its electronic properties and potential as a synthetic intermediate in drug discovery. This document collates available spectroscopic data (NMR, IR, MS) and outlines detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The following tables present the anticipated ¹H and ¹³C NMR spectral data for this compound. The data is based on information from spectral databases, which indicate that spectra are typically recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H-1)~11.5 - 12.0br s-1H
H-3~7.1 - 7.3s-1H
H-5~7.1 - 7.2t~8.01H
H-6~6.6 - 6.7d~8.01H
H-7~6.9 - 7.0d~8.01H
OCH₃ (C-4)~3.9s-3H
COOCH₃~3.8s-3H

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 4-methoxyindole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C=O~162
C-4~154
C-7a~138
C-2~127
C-3a~127
C-5~122
C-6~105
C-7~100
C-3~108
OCH₃ (C-4)~55
COOCH₃~52

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 4-methoxyindole derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~3000C-H Stretch (Aromatic)
~2950C-H Stretch (Aliphatic)
~1700C=O Stretch (Ester)
~1600, ~1480C=C Stretch (Aromatic)
~1250C-O Stretch (Aryl Ether)
~1100C-O Stretch (Ester)

Note: Data is inferred from characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₁H₁₁NO₃, with an exact mass of approximately 205.07 g/mol .

Table 4: Mass Spectrometry Data

m/zIon
205[M]⁺ (Molecular Ion)
174[M - OCH₃]⁺
146[M - COOCH₃]⁺

Note: Fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds. The following sections provide generalized yet detailed methodologies for the synthesis of the parent carboxylic acid and the subsequent spectroscopic analyses of the title compound.

Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

A common route to indole-2-carboxylates involves the cyclization of appropriate precursors. A plausible synthesis for the precursor, 4-methoxy-1H-indole-2-carboxylic acid, can be adapted from established methods for similar indole derivatives. One such method is the Reissert indole synthesis.

G A 2-Methyl-3-nitroanisole D Condensation A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Base E Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate D->E F Reductive Cyclization (e.g., with Zn/AcOH or H₂, Pd/C) E->F G Ethyl 4-methoxy-1H-indole-2-carboxylate F->G H Hydrolysis (e.g., NaOH, H₂O/EtOH) G->H I 4-Methoxy-1H-indole-2-carboxylic acid H->I

Synthetic Workflow for 4-Methoxy-1H-indole-2-carboxylic acid

Protocol:

  • Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of 2-methyl-3-nitroanisole and diethyl oxalate dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with an acidic solution and extract the product, ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate, with an organic solvent.

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation (H₂ over Pd/C).

  • The cyclization reaction is heated to reflux for several hours.

  • After cooling, the crude ethyl 4-methoxy-1H-indole-2-carboxylate is isolated by filtration and purified by recrystallization or column chromatography.

  • Hydrolysis: The purified ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide in a co-solvent such as ethanol.

  • After the reaction is complete, the solution is acidified to precipitate the 4-methoxy-1H-indole-2-carboxylic acid, which is then collected by filtration, washed, and dried.

Esterification to this compound

The final product is obtained by esterification of the corresponding carboxylic acid.

Protocol:

  • Suspend 4-methoxy-1H-indole-2-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purify the this compound by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

A Technical Guide to the Solubility of Methyl 4-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-methoxy-1H-indole-2-carboxylate, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in common laboratory solvents. This includes detailed experimental protocols and a framework for data presentation.

Introduction to this compound

Indole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a methoxy group to the indole scaffold can significantly influence its physicochemical properties, including solubility, metabolic stability, and electronic characteristics, which in turn can enhance its therapeutic potential.[1][3] this compound, with its ester and methoxy functionalities, presents a molecular structure with potential for a range of pharmacological applications, including antitumor and anti-inflammatory activities.[2][3] Understanding its solubility is a critical first step in formulation development, bioavailability assessment, and the design of further preclinical and clinical studies.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common solvents is not extensively reported. Therefore, this guide provides a template for the systematic determination and presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate the following table with their own findings.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Protic Solvents Water25HPLC/UV-Vis
37HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Isopropanol25HPLC/UV-Vis
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Dimethylformamide (DMF)25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
Aprotic Nonpolar Solvents Dichloromethane25HPLC/UV-Vis
Toluene25HPLC/UV-Vis
Hexane25HPLC/UV-Vis
Other Phosphate-Buffered Saline (PBS) pH 7.425HPLC/UV-Vis
37HPLC/UV-Vis

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4][5] This method is considered the gold standard for its reliability.[4]

Materials
  • This compound (powder)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS pH 7.4)

  • Scintillation vials or suitable glass containers with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Prepare the desired volume of each solvent. For buffered solutions like PBS, ensure the pH is accurately adjusted.

  • Addition of Excess Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).[4] Allow the mixture to shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle.[4]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Centrifugation: Centrifuge the collected supernatant to remove any remaining undissolved solid particles.[4]

  • Sample Dilution: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[4]

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Obtain Compound and Solvents add_excess Add excess compound to a known volume of solvent start->add_excess shake Seal and shake at constant temperature (e.g., 24-48h) add_excess->shake settle Allow undissolved solids to settle shake->settle supernatant Withdraw supernatant settle->supernatant centrifuge Centrifuge to remove fine particles supernatant->centrifuge analyze Analyze concentration (e.g., HPLC) centrifuge->analyze end Determine Solubility analyze->end solvent_classification cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents solvents Common Laboratory Solvents protic Protic (e.g., Water, Ethanol, Methanol) solvents->protic aprotic_polar Aprotic (e.g., DMSO, DMF, Acetonitrile) solvents->aprotic_polar aprotic_nonpolar Aprotic (e.g., Dichloromethane, Toluene, Hexane) solvents->aprotic_nonpolar

References

structural formula of methyl 4-methoxy-1H-indole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and general principles of indole chemistry to present a thorough profile.

Chemical Structure

The structural formula of this compound is presented below:

Chemical structure of this compound

Figure 1. The 2D chemical structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Melting Point 147-148 °C[2]
Boiling Point 370.1 ± 22.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
CAS Number 111258-23-2[3]
Appearance Tan solid[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, quality control of commercially available samples is typically performed using ¹H NMR and HPLC.[2] The ¹H NMR spectrum is available on spectral databases, recorded in DMSO-d₆.[5]

Based on the structure, the expected ¹H NMR spectrum would feature signals corresponding to the aromatic protons on the indole ring, the methoxy group protons, the ester methyl protons, and the N-H proton of the indole. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule.

Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Esterification A 2-Methyl-3-nitroanisole C Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate A->C NaOEt, EtOH B Diethyl oxalate B->C D 4-Methoxy-1H-indole-2-carboxylic acid C->D H₂, Pd/C or Zn/AcOH E This compound D->E MeOH, H₂SO₄

References

Safety and Handling Precautions for Methyl 4-methoxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for methyl 4-methoxy-1H-indole-2-carboxylate. Due to limited publicly available toxicity data for this specific compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar indole derivatives, including various methyl indole-2-carboxylates and methoxyindoles. Researchers should handle this compound with care, assuming it may possess hazards similar to its analogues.

Hazard Identification and Classification

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

Quantitative data for this compound and related compounds are summarized below.

PropertyThis compound4-Methoxyindole2-Methoxy-4-methylphenol
Molecular Formula C11H11NO3C9H9NOC8H10O2
Molecular Weight 205.21 g/mol 147.17 g/mol 138.16 g/mol
Melting Point 147-148°C69 - 71 °CNot Available
Boiling Point 370.1 ± 22.0 °C at 760 mmHg181 - 183 °CNot Available

Data for this compound from Biosynce.[4] Data for 4-Methoxyindole from Fisher Scientific.[5] Data for 2-Methoxy-4-methylphenol from Sigma-Aldrich.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Avoid sources of ignition.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

PPESpecification
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting. This is a generalized protocol and should be adapted to specific experimental needs and institutional safety guidelines.

Safe_Handling_Workflow General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and Conduct Risk Assessment B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Measure Compound C->D Enter designated handling area E Perform Experiment D->E F Decontaminate Equipment E->F Experiment complete G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

A generalized workflow for safely handling the compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the specific signaling pathways or biological activities of this compound. The indole scaffold is a common motif in many biologically active compounds, suggesting this molecule could have interesting pharmacological properties, but further research is required.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS for any chemical before use and follow all applicable safety regulations and best practices.

References

Methodological & Application

Application Notes and Protocols for the Multi-step Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of methyl 4-methoxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the Fischer esterification of commercially available 4-methoxy-1H-indole-2-carboxylic acid.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The methoxy-substituted indole scaffold, in particular, is of significant interest due to its presence in various biologically active molecules. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The following protocol outlines a reliable and efficient method for its preparation.

Data Presentation

Table 1: Physicochemical Properties of Starting Material
PropertyValue
Compound Name 4-Methoxy-1H-indole-2-carboxylic acid
CAS Number 103260-65-7
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1]
Appearance White powder[3]
Boiling Point 447.6°C at 760 mmHg[3]
Density 1.381 g/cm³[3]
Table 2: Physicochemical Properties of Final Product
PropertyValue
Compound Name This compound
CAS Number 111258-23-2
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Solid
Melting Point 147-148°C[4]
Boiling Point 370.1±22.0 °C at 760 mmHg[4]

Experimental Protocols

Step 1: Fischer Esterification of 4-Methoxy-1H-indole-2-carboxylic acid

This protocol describes the conversion of 4-methoxy-1H-indole-2-carboxylic acid to its corresponding methyl ester via an acid-catalyzed esterification reaction with methanol.

Reaction Scheme:

C₁₀H₉NO₃ + CH₃OH ⇌ [H⁺] ⇌ C₁₁H₁₁NO₃ + H₂O

Materials and Equipment:

  • Reagents:

    • 4-Methoxy-1H-indole-2-carboxylic acid (≥97%)

    • Anhydrous Methanol (CH₃OH, ≥99.8%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (ACS grade)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, add 4-methoxy-1H-indole-2-carboxylic acid (e.g., 5.0 g, 26.1 mmol).

    • Add a magnetic stir bar to the flask.

    • In a fume hood, add anhydrous methanol (50 mL), which acts as both the reactant and solvent. Stir the mixture.

    • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

    • Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Carefully pour the concentrated mixture into a beaker containing ice-cold water (150 mL). The product may precipitate.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.[5]

    • Transfer the neutralized mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase with brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethyl acetate/hexane mixture to obtain a pure solid product.[5]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start 4-Methoxy-1H-indole- 2-carboxylic acid Reaction Fischer Esterification (Reflux, 4-6h) Start->Reaction Reagents Methanol (excess) Sulfuric Acid (cat.) Reagents->Reaction Workup Quench (H₂O) Neutralize (NaHCO₃) Extract (EtOAc) Reaction->Workup Cool Purification Wash (Brine) Dry (Na₂SO₄) Concentrate Workup->Purification Product Methyl 4-methoxy-1H- indole-2-carboxylate Purification->Product Recrystallize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Versatile Role of Methyl 4-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a methoxy group to the indole ring, as seen in methyl 4-methoxy-1H-indole-2-carboxylate, significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity.[1] This versatile building block serves as a crucial starting material for the synthesis of a diverse array of bioactive compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. The strategic placement of the methoxy and methyl carboxylate groups provides convenient handles for chemical modification, allowing for the exploration of vast chemical space in drug discovery programs.[2]

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The electron-donating methoxy group at the 4-position and the electron-withdrawing methyl carboxylate at the 2-position dictate the reactivity of the indole ring. The C3 position is the most nucleophilic and, therefore, susceptible to electrophilic substitution. The indole nitrogen (N1) can be readily deprotonated and subsequently alkylated or acylated. The ester functionality at C2 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Methoxyindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action can vary, with some compounds inducing a non-apoptotic form of cell death known as methuosis, while others may act as inhibitors of tubulin polymerization or protein kinases.[3]

  • Neuroprotective Effects: The indole nucleus is structurally related to the neurotransmitter serotonin, and its derivatives are being investigated for their potential in treating neurodegenerative disorders. Some methoxyindole derivatives have shown potential as cholinesterase inhibitors, which is a key strategy in the management of Alzheimer's disease.[4][5]

  • Anti-inflammatory Activity: Indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.[6]

Quantitative Data Summary

The following table summarizes the biological activities of various derivatives synthesized from or related to the this compound scaffold.

Compound ClassTarget/AssayCell Line/EnzymeIC50/ActivityReference
Indole-2-carboxamidesAnticancerKNS42 (paediatric GBM)MIC = 2.84 µM[7]
Thiazolyl-indole-2-carboxamidesAnticancerMCF-7 (Breast)IC50 = 6.10 ± 0.4 µM[8][9]
Pyrazole–indole hybridsAnticancerHepG2 (Liver)IC50 = 6.1 ± 1.9 µM[10]
Indole-benzothiazole derivativesAnticancerMDA-MB-231 (Breast)IC50 = 0.88 µM[11]
Benzothiazolone derivativesCholinesterase InhibitionButyrylcholinesterase (BChE)IC50 = 1.21 µM[4]
Ursolic acid-indole derivativesAnti-inflammatory (NO inhibition)RAW 264.7IC50 = 2.2 ± 0.4 µM[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-indole-2-carboxamides

This protocol describes a two-step process involving the hydrolysis of the methyl ester followed by amidation.

Step 1: Hydrolysis of this compound

  • Materials: this compound, Methanol (MeOH), Sodium hydroxide (NaOH), Water (H₂O), Hydrochloric acid (HCl, 1 M), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).[13]

    • Add NaOH (2.0-3.0 eq) to the solution at room temperature.[13]

    • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.[13]

    • Upon completion, remove the MeOH under reduced pressure.[13]

    • Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.[13]

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[13]

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-1H-indole-2-carboxylic acid.[13]

Step 2: Amidation of 4-Methoxy-1H-indole-2-carboxylic acid

  • Materials: 4-Methoxy-1H-indole-2-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

start Methyl 4-methoxy-1H- indole-2-carboxylate intermediate 4-Methoxy-1H-indole- 2-carboxylic acid start->intermediate  NaOH, MeOH/H₂O   product 4-Methoxy-1H-indole- 2-carboxamide Derivatives intermediate->product  Amine, HATU, DIPEA, DMF  

Synthetic workflow for 4-methoxy-1H-indole-2-carboxamides.

Protocol 2: N1-Alkylation of this compound

This protocol details the introduction of an alkyl group at the indole nitrogen.

  • Materials: this compound, Sodium hydride (NaH), Alkyl halide, Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl) solution, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[13]

    • Stir the mixture at 0 °C for 30 minutes.[13]

    • Add the alkyl halide (1.1 eq) dropwise at 0 °C.[13]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).[13]

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[13]

    • Extract the product with EtOAc (3x).[13]

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[13]

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7, HepG2), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 96-well cell culture plates, Test compound (dissolved in DMSO), MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., isopropanol/HCl).

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours.[14]

    • Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Derivatives of this compound can potentially modulate various signaling pathways implicated in disease.

Kinase Inhibition

Many indole-based compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of these pathways is a key strategy in cancer therapy.

ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras inhibitor Indole Derivative (Kinase Inhibitor) raf RAF inhibitor->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Hypothetical inhibition of a kinase signaling pathway.

Induction of Methuosis

Certain methoxyindole derivatives have been shown to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. This pathway involves the hyperactivation of Ras and its downstream effector Rac1.[3]

compound Methoxyindole Derivative ras Hyperactivation of Ras compound->ras rac1 Activation of Rac1 ras->rac1 macropinocytosis Increased Macropinocytosis rac1->macropinocytosis vacuolation Vacuole Accumulation macropinocytosis->vacuolation cell_death Methuosis (Cell Death) vacuolation->cell_death

Signaling pathway for methuosis induction.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of potential active pharmaceutical ingredients. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily modify the indole core at multiple positions allows for the generation of diverse compound libraries for screening in various biological assays, paving the way for the discovery of novel therapeutics.

References

Application Notes and Protocols for the Derivatization of Methyl 4-Methoxy-1H-indole-2-carboxylate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Methyl 4-methoxy-1H-indole-2-carboxylate is a versatile starting material for the synthesis of diverse compound libraries for bioactivity screening. The presence of a methoxy group at the 4-position and a methyl ester at the 2-position provides multiple strategic points for chemical modification. Derivatization of this core structure allows for the systematic exploration of the chemical space around the indole nucleus, enabling the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

These application notes provide detailed protocols for the derivatization of this compound and highlight key bioactive properties of the resulting derivatives.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the indole nitrogen (N-1) and the methyl ester at the C-2 position.

  • N-Alkylation and N-Acylation: The indole nitrogen can be readily deprotonated with a suitable base and subsequently reacted with various electrophiles to introduce a wide range of alkyl or acyl substituents. These modifications can significantly impact the compound's lipophilicity, steric profile, and interaction with biological targets.

  • Amide Formation: The methyl ester at C-2 can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for the synthesis of a diverse library of amides through coupling with various amines. Amide derivatives of indoles have shown significant potential as bioactive agents.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the indole nitrogen.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of this compound

This protocol outlines a general method for the N-acylation of the indole nitrogen using an acyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Methoxy-1H-indole-2-carboxamides

This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the precipitated 4-methoxy-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

Materials:

  • 4-Methoxy-1H-indole-2-carboxylic acid (from Step 1)

  • Desired primary or secondary amine

  • Anhydrous DMF

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Bioactivity Screening Data

The following tables summarize representative bioactivity data for indole-2-carboxamide derivatives, illustrating their potential as anticancer and antimicrobial agents. While not specific to 4-methoxy substitution, they provide a strong rationale for the synthesis and screening of such analogs.

Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives (IC₅₀ values in µM)

Compound IDDerivative TypeMCF-7 (Breast)PC3 (Prostate)KNS42 (Glioblastoma)Reference
I-1 N-(4-fluorobenzyl)-4,6-difluoro-1H-indole-2-carboxamide--3.41[2]
I-2 5-chloro-N-(2-(2-methylpyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamide0.80--[3]
I-3 N-(1-adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide-->200 (non-toxic)[4]
I-4 N-(4-chlorophenyl)-1H-indole-2-carboxamide>5023.5-[5]

Table 2: Antimicrobial Activity of Indole-2-carboxylate and Carboxamide Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeS. aureusE. faecalisC. albicansReference
II-1 Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate N-derivative>30--[6]
II-2 N-Cyclohexyl-1H-indole-2-carboxamide>128128128[7]
II-3 N-(cyclooctyl)-4,6-dimethyl-1H-indole-2-carboxamide---[8]
II-4 N-H substituted indole-2-carboxamide derivatives100-110--[9]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of Tubulin Polymerization

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11][12][13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_pathway Indole_Derivative Indole-2-carboxamide Derivative Tubulin β-Tubulin (Colchicine Site) Indole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action for indole derivatives.

Antimicrobial Activity: Disruption of Bacterial Cell Processes

The antimicrobial mechanism of action for indole derivatives is often multifaceted.[14][15][16][17][18] One proposed mechanism involves the disruption of bacterial respiratory metabolism and membrane potential.[16][18] This can lead to an increase in reactive oxygen species (ROS), causing cellular damage and ultimately bacterial cell death.

antimicrobial_pathway Indole_Derivative Indole Derivative Respiratory_Metabolism Respiratory Metabolism Indole_Derivative->Respiratory_Metabolism Inhibits Membrane_Potential Membrane Potential Indole_Derivative->Membrane_Potential Disrupts ROS_Production Increased ROS Production Respiratory_Metabolism->ROS_Production Leads to Membrane_Potential->ROS_Production Leads to Cell_Death Bacterial Cell Death ROS_Production->Cell_Death Induces

Caption: Proposed mechanism of antimicrobial action for indole derivatives.

Experimental Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of derivatives from this compound.

experimental_workflow Start Methyl 4-methoxy- 1H-indole-2-carboxylate N_Derivatization N-Alkylation / N-Acylation Start->N_Derivatization Hydrolysis Ester Hydrolysis Start->Hydrolysis Library_N Library of N-derivatives N_Derivatization->Library_N Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Library_Amide Library of Amide derivatives Amide_Coupling->Library_Amide Bio_Screening Bioactivity Screening Library_N->Bio_Screening Library_Amide->Bio_Screening Hit_ID Hit Identification Bio_Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow for derivatization and bioactivity screening.

References

Application Notes and Protocols: Hydrolysis of Methyl 4-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of methyl 4-methoxy-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various indole-based compounds with potential therapeutic applications. The protocol outlines a standard base-catalyzed hydrolysis procedure, including reaction setup, workup, and purification. Additionally, this note includes a summary of expected quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Indole-2-carboxylic acid derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The 4-methoxy substituted indole core, in particular, is a key structural motif in several pharmaceutical agents. The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that enables further functionalization, such as amide bond formation. The following protocol details a reliable method for this conversion using alkaline hydrolysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide.

  • Hydrolysis Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully add 1M hydrochloric acid to neutralize the excess base and acidify the solution to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified 4-methoxy-1H-indole-2-carboxylic acid under vacuum to a constant weight.

  • Analysis: Characterize the final product by determining its melting point and recording its ¹H NMR and ¹³C NMR spectra.

Data Presentation

ParameterValue
Starting Material This compound
Reagents Sodium Hydroxide, Methanol, Water, 1M HCl
Reaction Temperature Reflux (~65-70 °C)
Reaction Time 2 - 4 hours
Product 4-methoxy-1H-indole-2-carboxylic acid
Expected Yield 85 - 95%
Appearance White to off-white solid
Melting Point 234-235 °C

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Methanol add_base Add Aqueous NaOH start->add_base reflux Heat to Reflux (2-4h) add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 1M HCl to pH 2-3 cool->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize Product (MP, NMR) dry->analyze

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid contact of reagents with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Methanol is flammable and toxic. Keep away from ignition sources.

The Pivotal Role of Methyl 4-methoxy-1H-indole-2-carboxylate in the Synthesis of Novel Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 4-methoxy-1H-indole-2-carboxylate has emerged as a highly versatile scaffold for the development of a new generation of serotonin receptor modulators. Its unique structural features provide a foundation for the synthesis of diverse chemical entities with the potential to selectively target various serotonin (5-HT) receptor subtypes, offering promising avenues for the treatment of a wide range of neurological and psychiatric disorders. The strategic placement of the methoxy and carboxylate groups on the indole ring allows for targeted chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel serotonin receptor modulators utilizing this compound as a key starting material. The protocols outlined herein are based on established chemical principles and can be adapted to generate a library of diverse indole-2-carboxamide derivatives for pharmacological screening.

Synthetic Pathways and Key Transformations

The synthetic utility of this compound lies in the reactivity of its three key functional groups: the indole nitrogen (N-H), the methyl ester (-COOCH₃), and the electron-rich indole core. The general workflow for the synthesis of target serotonin receptor modulators involves a sequence of N-alkylation, ester hydrolysis, and subsequent amide bond formation.

A variety of substituents can be introduced at the indole nitrogen via standard alkylation procedures. This is a critical step for modulating the lipophilicity and steric bulk of the final compound, which can significantly influence its binding affinity and selectivity for different 5-HT receptor subtypes. Following N-alkylation, the methyl ester is typically hydrolyzed to the corresponding carboxylic acid. This intermediate is then coupled with a diverse range of primary or secondary amines to generate the final indole-2-carboxamide derivatives. The choice of the amine component is a key determinant of the pharmacological profile of the resulting modulator.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the indole nitrogen using an appropriate alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • N-alkylated this compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-alkylated this compound (1.0 eq) in a mixture of THF (or MeOH) and water (3:1 v/v).

  • Add LiOH (or NaOH) (2.0 eq) to the solution and stir at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to dryness.

Protocol 3: Amide Coupling to Synthesize Target Modulators

This protocol describes a standard procedure for the formation of the amide bond using a peptide coupling agent.

Materials:

  • N-alkylated 4-methoxy-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the N-alkylated 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HATU (or EDC/HOBt) (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target indole-2-carboxamide.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized 4-methoxy-1H-indole-2-carboxamide derivatives, illustrating the potential for this scaffold to yield potent and selective serotonin receptor modulators.

Table 1: Synthesis and Physicochemical Properties of Hypothetical 4-Methoxy-1H-indole-2-carboxamide Derivatives

Compound IDN-Substituent (R¹)Amine (R²R³NH)Yield (%)Molecular Weight ( g/mol )cLogP
MICA-01 MethylPiperidine75300.393.1
MICA-02 EthylMorpholine72316.392.8
MICA-03 Benzyl4-Methylpiperazine68405.524.2
MICA-04 IsopropylPyrrolidine78314.423.5

Table 2: Pharmacological Profile of Hypothetical 4-Methoxy-1H-indole-2-carboxamide Derivatives at Human Serotonin Receptors (Binding Affinity, Kᵢ in nM)

Compound ID5-HT₁A5-HT₂A5-HT₂C5-HT₆5-HT₇
MICA-01 15250450>1000800
MICA-02 5080120950>1000
MICA-03 51530500650
MICA-04 25300550>1000900
Serotonin1.23.55.11002.0

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the underlying biological mechanisms and experimental processes, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow Start Methyl 4-methoxy-1H- indole-2-carboxylate N_Alkylated N-Alkylated Indole Ester Start->N_Alkylated Protocol 1: N-Alkylation Carboxylic_Acid N-Alkylated Indole Carboxylic Acid N_Alkylated->Carboxylic_Acid Protocol 2: Ester Hydrolysis Target_Molecule Target Indole-2-carboxamide (Serotonin Receptor Modulator) Carboxylic_Acid->Target_Molecule Protocol 3: Amide Coupling

A high-level overview of the synthetic workflow.

G cluster_gpcrsignaling Canonical G-Protein Coupled 5-HT Receptor Signaling Ligand Serotonin or Synthetic Modulator Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Ligand->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Initiates

G-protein mediated signaling cascade.

G cluster_arrestin β-Arrestin Mediated Signaling and Regulation Agonist_Bound_Receptor Agonist-Bound 5-HT Receptor GRK GRK Agonist_Bound_Receptor->GRK Recruits Phospho_Receptor Phosphorylated Receptor GRK->Agonist_Bound_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Binds Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., MAPK pathway) Beta_Arrestin->Signaling_Scaffold

The role of β-arrestin in 5-HT receptor signaling.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel serotonin receptor modulators. The straightforward and adaptable synthetic protocols provided herein offer a robust platform for the generation of diverse libraries of indole-2-carboxamide derivatives. By systematically varying the substituents at the indole nitrogen and the amine component of the carboxamide, researchers can explore the structure-activity relationships and optimize the pharmacological properties of these compounds to develop next-generation therapeutics for a variety of CNS disorders. The provided diagrams of the synthetic workflow and key signaling pathways offer a conceptual framework for this exciting area of drug discovery.

Application Note: Reductive Cyclization Strategies for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for indole synthesis is a cornerstone of modern organic chemistry. Reductive cyclization of nitroarenes, particularly ortho-nitrostyrenes and related precursors, represents a powerful strategy for constructing the indole nucleus. This approach offers the advantage of utilizing readily available starting materials and often proceeds with high atom economy. This document outlines detailed protocols for two prominent reductive cyclization methods: a palladium-catalyzed reaction using a carbon monoxide surrogate and a titanium(III)-promoted cyclization under aqueous conditions.

Protocol 1: Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes using a CO Surrogate

This protocol describes the synthesis of indoles via the reductive cyclization of β-nitrostyrenes, employing a palladium/1,10-phenanthroline complex as the catalyst and phenyl formate as a carbon monoxide (CO) surrogate.[1][2][3] This method avoids the need for pressurized, toxic CO gas, making it more accessible for standard laboratory settings.[1][2] The reaction is particularly effective for β-nitrostyrenes bearing an aryl substituent in the alpha position.[1][2][3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add β-nitrostyrene, PdCl2(CH3CN)2, and 1,10-phenanthroline to a pressure tube B Add solvent (e.g., Toluene) and stir A->B C Add phenyl formate (CO surrogate) and base (e.g., DBU) B->C D Seal the pressure tube C->D E Heat the mixture (e.g., 100-120 °C) D->E Place in preheated oil bath F Monitor reaction progress by TLC/GC-MS E->F G Cool to room temperature F->G Upon completion H Filter the reaction mixture G->H I Concentrate the filtrate in vacuo H->I J Purify the crude product by column chromatography I->J K Indole Product J->K Characterize final product

Caption: Workflow for Pd-catalyzed reductive cyclization.

Methodology

Materials:

  • β-Nitrostyrene substrate

  • Palladium(II) bis(acetonitrile) dichloride [PdCl₂(CH₃CN)₂]

  • 1,10-Phenanthroline (Phen)

  • Phenyl formate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base

  • Anhydrous toluene or other suitable solvent

  • Glass pressure tube with a screw cap and PTFE septum

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Pre-formation (in situ): In a glass pressure tube equipped with a magnetic stir bar, add the β-nitrostyrene substrate (1.0 equiv), PdCl₂(CH₃CN)₂ (0.02 equiv), and 1,10-phenanthroline (0.04 equiv).

  • Reaction Assembly: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.

  • Reagent Addition: Add phenyl formate (2.0-3.0 equiv) followed by the base (e.g., DBU, 2.0-3.0 equiv) to the stirred suspension.

  • Reaction Conditions: Securely seal the pressure tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for the time specified (typically 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the tube to room temperature.

  • Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired indole product.

Protocol 2: Aqueous Titanium(III) Chloride-Promoted Reductive Cyclization of o-Nitrostyrenes

This protocol details a method for synthesizing multifunctionalized indoles through the reductive intramolecular cyclization of ortho-nitrostyrenes, utilizing aqueous titanium(III) chloride (TiCl₃) as the reducing agent.[4] This method is notable for its mild conditions, use of water as a solvent, and tolerance of various functional groups, yielding good to excellent results.[4]

Logical Relationship Diagram

G Start o-Nitrostyrene Substrate Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction of Nitro Group Reagent Aqueous TiCl3 Reagent->Intermediate1 Intermediate2 Electrocyclization Intermediate1->Intermediate2 Intramolecular Attack Product Indole Product Intermediate2->Product Rearomatization & Further Reduction

Caption: Key steps in TiCl3-promoted indole synthesis.

Methodology

Materials:

  • ortho-Nitrostyrene substrate

  • Titanium(III) chloride solution (e.g., 15% in aq. HCl)

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: To a solution of the ortho-nitrostyrene (1.0 equiv) in a mixture of methanol and water (e.g., 1:1 ratio), add ammonium acetate (5.0-10.0 equiv).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add the aqueous TiCl₃ solution (4.0-6.0 equiv) dropwise to the stirred solution. The color of the reaction mixture will typically change.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ until the solution becomes basic. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure indole.

Data Summary: Comparison of Reductive Cyclization Protocols

The following table summarizes quantitative data for the synthesis of representative indoles using the described methods.

EntrySubstrateMethodCatalyst/ReagentReductant/SurrogateSolventTemp (°C)Time (h)Yield (%)Ref.
1α-Phenyl-β-nitrostyrenePalladium-CatalyzedPdCl₂(CH₃CN)₂ / PhenPhenyl FormateToluene12024~85-95[1][2]
2β-NitrostyrenePalladium-CatalyzedPdCl₂(CH₃CN)₂ / PhenPhenyl FormateToluene12024Fair[1][2]
32-Nitro-trans-stilbeneTitanium-PromotedTiCl₃-MeOH/H₂ORT195[4]
41-(2-Nitrophenyl)cyclohexeneTitanium-PromotedTiCl₃-MeOH/H₂ORT182[4]
51-Iodo-2-nitrobenzene + PhenylacetyleneOne-Pot Pd-Catalyzed Sonogashira / Reductive CyclizationPd(dppf) dithiolate complexZnDioxane1201285[5]
6o-NitrostyreneCadogan-Sundberg Synthesis-Triethyl phosphiteTolueneReflux-Good[6]

Yields are approximate and may vary based on specific substrate and reaction scale.

Reductive cyclization reactions are a highly effective means of synthesizing the indole core structure. The palladium-catalyzed approach using CO surrogates offers a safer alternative to traditional carbonylation methods, while the titanium(III)-promoted cyclization provides a mild, aqueous route suitable for sensitive substrates.[1][2][4] The choice of method depends on the specific substrate, desired functional group tolerance, and available laboratory equipment. These protocols provide robust starting points for researchers in medicinal chemistry and materials science to access diverse indole derivatives.

References

Application of Palladium-Catalyzed Cross-Coupling in Indole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis and functionalization is a central focus in organic chemistry and drug discovery. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and indispensable tool, offering unparalleled control over bond formation and functional group tolerance.[1][2] This document provides detailed application notes and protocols for key palladium-catalyzed methodologies used in the construction and elaboration of the indole scaffold.

Application Notes

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity, making them ideal for the intricate task of indole synthesis.[1] These methods often proceed under mild conditions and are compatible with a wide range of functional groups, which is a significant advantage in the synthesis of complex, biologically active molecules. The primary palladium-catalyzed reactions employed in indole synthesis include the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H activation/functionalization.[1][3]

  • Heck Coupling: This reaction involves the coupling of a vinyl or aryl halide with an alkene. In the context of indole synthesis, intramolecular Heck reactions of suitably substituted anilines are widely used for the construction of the indole ring.[4][5][6] This approach is particularly valuable for accessing substituted indoles that may be difficult to prepare using classical methods.

  • Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki-Miyaura coupling utilizes boronic acids or their derivatives as organoboron coupling partners.[7][8] This reaction is extensively used for the arylation of pre-formed indole rings at various positions, allowing for the synthesis of diverse indole libraries for structure-activity relationship (SAR) studies.[7][9][10] Both haloindoles and indolylboronic acids can be employed as substrates.[7][8]

  • Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[11] In indole synthesis, the Sonogashira coupling is often the first step in a one-pot or sequential process, where the resulting alkyne undergoes a subsequent cyclization to form the indole nucleus.[1][12][13][14][15] This method provides a direct route to 2- and/or 3-substituted indoles.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has revolutionized the synthesis of arylamines.[16][17] For indole synthesis, it is primarily used for the N-arylation of the indole ring or for the construction of the pyrrole ring through intramolecular cyclization.[18][19] The choice of ligand is critical for the success of this reaction.[16][20]

  • C-H Activation/Functionalization: More recently, the direct functionalization of C-H bonds has emerged as an elegant and atom-economical strategy for indole synthesis and modification. Palladium catalysts can mediate the direct coupling of indole C-H bonds with various partners, avoiding the need for pre-functionalized starting materials.[3][21]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions used in indole synthesis. These data are compiled from the literature and serve as a guide for reaction optimization.

Table 1: Heck Coupling for Indole Synthesis

EntrySubstrateAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-N-allylaniline-Pd(OAc)₂Et₃NPEG-40050-98[5]
22-Bromo-N-allylaniline-Pd(OAc)₂ / P(o-Tol)₃Et₃NPEG-40080-91[5]
32-Iodo-N-allylaniline-PdCl₂(PCy₃)₂ / P(OPh)₃K₂CO₃DMF90-73[6]
45-BromoindoleAcrylic acidNa₂PdCl₄ / ˢSPhosNa₂CO₃CH₃CN/H₂O80-high[22]

Table 2: Suzuki-Miyaura Coupling for Indole Functionalization

EntryIndole SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-IodoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295[7]
25,7-DibromoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 (MW)191[9]
3Indole (C-H activation)4-Methylphenylboronic acidPd(TFA)₂-Dioxane/H₂ORT4-1285[10]
47-Bromo-1H-indol-2-yl)boronic acid4-Chlorophenyl iodidePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901288[8]

Table 3: Sonogashira Coupling in Indole Synthesis

EntryAniline SubstrateAlkyneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Tosyl-2-iodoanilinePhenylacetylenePd/C / PPh₃ / ZnCl₂Et₃NDMF1103>90[1]
2N,N-Dimethyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N/CH₃CN60482[13]
32-IodoanilinePhenylacetylenePd₂(dba)₃ / DtBPFK₂CO₃DMF60-high[12]
42-Amino-3-iodopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuI----high[11]

Table 4: Buchwald-Hartwig Amination for Indole Functionalization

EntryIndole SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindoleAnilinePd₂(dba)₃ / tBu-XPhosK₃PO₄Dioxane/H₂O651685[19]
25-BromoindoleMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100-95[16]
3Indole4-IodotoluenePd(OAc)₂ / DavePhosK₂CO₃Toluene110-high[20]
42-Chlorophenyl bromide (intramolecular)-Pd(OAc)₂ / XantphosCs₂CO₃Toluene1102490[18]

Experimental Protocols

The following are generalized experimental protocols for the key palladium-catalyzed cross-coupling reactions in indole synthesis. These should be adapted and optimized for specific substrates and scales.

General Protocol for Intramolecular Heck Cyclization

Materials:

  • Substituted 2-haloaniline (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-Tol)₃, if required, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the 2-haloaniline, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Haloindole

Materials:

  • Haloindole (e.g., 5-bromoindole, 1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • In a reaction vessel, combine the haloindole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling/Cyclization for Indole Synthesis

Materials:

  • 2-Iodoaniline derivative (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N, DIPA) as the solvent or co-solvent

  • Anhydrous co-solvent (e.g., DMF, THF, if needed)

Procedure:

  • To a Schlenk flask, add the 2-iodoaniline derivative, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required for the coupling step.

  • For the cyclization step, continue heating at a higher temperature (e.g., 60-120 °C) until the formation of the indole is complete.

  • Work-up the reaction by quenching with aqueous NH₄Cl, extracting with an organic solvent, washing with brine, and drying.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig N-Arylation of Indole

Materials:

  • Indole (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, DavePhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add the indole and the aryl halide.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction until completion.

  • Cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd2_aryl Ar-Pd(II)L₂-X pd2_aryl_r Ar-Pd(II)L₂-R pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation transmetalation->pd2_aryl_r reductive_elimination Reductive Elimination pd2_aryl_r->reductive_elimination reductive_elimination->pd0 oa_label Ar-X tm_label R-B(OR)₂ (Base) re_label Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm heating Heating and Stirring (Monitor by TLC/LC-MS) inert_atm->heating workup Aqueous Work-up (Quenching, Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd2_complex Ar-Pd(II)L-X amido_complex Ar-Pd(II)L(NR'R'') pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 oa_label Ar-X ac_label HNR'R'' (Base) re_label Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis of Indole-2-Carboxamides from Methyl 4-Methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of a diverse range of indole-2-carboxamides, starting from the readily available methyl 4-methoxy-1H-indole-2-carboxylate. This class of compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to be a practical resource for researchers in drug discovery and development.

Introduction

Indole-2-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anticancer, antitubercular, and antiviral activities.[1][2][3] The synthesis of libraries of these compounds is a crucial step in structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents. The following protocols detail a reliable two-step synthetic sequence for the preparation of N-substituted indole-2-carboxamides from this compound.

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

  • Hydrolysis (Saponification): The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to yield the desired indole-2-carboxamide.

Synthesis_Workflow start This compound intermediate 4-Methoxy-1H-indole-2-carboxylic acid start->intermediate Step 1: Hydrolysis (e.g., LiOH, NaOH, or KOH) product N-Substituted Indole-2-carboxamide intermediate->product Step 2: Amide Coupling (e.g., HATU, HBTU, EDC/HOBt) + Amine

Caption: General synthetic workflow for the preparation of indole-2-carboxamides.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary intermediate for the subsequent amide coupling reaction. Alkaline hydrolysis is a standard and effective method for this transformation.[4]

Materials:

  • This compound

  • Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as THF/H₂O (3:1 v/v) or MeOH/H₂O.

  • Add the base (LiOH, NaOH, or KOH, 1.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent (THF or MeOH) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • If a precipitate does not form or is incomplete, extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-1H-indole-2-carboxylic acid.

  • The product can be purified by recrystallization if necessary.

Quantitative Data for Hydrolysis:

Starting MaterialBase (eq)SolventTemp (°C)Time (h)Yield (%)
Methyl Indole-2-carboxylate derivativeNaOH (5%)EtOH40Overnight95
Methyl 7-methoxy-1H-indole-4-carboxylateLiOH (1.5)THF/H₂ORT4-6Not specified
Step 2: Amide Coupling to Synthesize Indole-2-carboxamides

This protocol outlines the formation of the amide bond between 4-methoxy-1H-indole-2-carboxylic acid and a selected amine using common peptide coupling reagents. The choice of coupling reagent and base can be optimized for specific substrates.

Materials:

  • 4-Methoxy-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in the anhydrous solvent (DMF or DCM).

  • Add the desired amine (1.0 - 1.2 eq).

  • Add the coupling reagent (1.1 - 1.5 eq) and the base (DIPEA or TEA, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Amide Coupling:

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Indole-2-carboxylic acid derivativeVarious aminesBOPDIPEADCMOvernight75-94[4]
Indole-2-carboxylic acid derivativeVarious aminesEDC/HOBtDIPEADCM or DMF3-1210-76[2]

Applications in Drug Development

Indole-2-carboxamides have been identified as promising candidates in various therapeutic areas. Their diverse biological activities are often attributed to their ability to interact with specific biological targets.

Anticancer Activity

Many indole-2-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines.[5] Some derivatives have been shown to act as dual inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Anticancer_Pathway Indole-2-carboxamide Indole-2-carboxamide EGFR EGFR Indole-2-carboxamide->EGFR Inhibition CDK2 CDK2 Indole-2-carboxamide->CDK2 Inhibition Apoptosis Apoptosis Indole-2-carboxamide->Apoptosis Induces Proliferation Proliferation EGFR->Proliferation Promotes CDK2->Proliferation Promotes

Caption: Inhibition of EGFR and CDK2 signaling by indole-2-carboxamides.

Antitubercular Activity

Certain indole-2-carboxamides have emerged as a promising class of antituberculosis agents.[2] They have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2][6] The proposed mechanism of action for some of these compounds involves the inhibition of MmpL3, a crucial transporter protein in mycobacteria.[6]

Antitubercular_Pathway Indole-2-carboxamide Indole-2-carboxamide MmpL3_Transporter MmpL3 Transporter Indole-2-carboxamide->MmpL3_Transporter Inhibition Mycolic_Acid_Transport Mycolic Acid Transport MmpL3_Transporter->Mycolic_Acid_Transport Mediates Mycobacterial_Cell_Wall Mycobacterial Cell Wall Synthesis Mycolic_Acid_Transport->Mycobacterial_Cell_Wall Bacterial_Death Bacterial_Death Mycobacterial_Cell_Wall->Bacterial_Death Disruption leads to

Caption: Inhibition of MmpL3 transporter by indole-2-carboxamides.

Conclusion

The synthetic protocols provided herein offer a robust and versatile platform for the generation of diverse indole-2-carboxamide libraries. The straightforward nature of the hydrolysis and amide coupling reactions makes this approach amenable to both small-scale synthesis for initial screening and larger-scale production for further preclinical development. The significant therapeutic potential of this compound class underscores the importance of these synthetic methods for advancing drug discovery efforts in oncology, infectious diseases, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 4-methoxy-1H-indole-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly when using the Fischer indole synthesis method.

Question 1: Why is my reaction yield for this compound unexpectedly low?

Answer:

Low yields in the Fischer indole synthesis of this specific compound can be attributed to several factors, often related to the electron-donating nature of the methoxy group and general reaction sensitivities. Here are the primary areas to investigate:

  • Purity of Starting Materials: Ensure the 4-methoxyphenylhydrazine and methyl pyruvate are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1] It is recommended to use freshly distilled or recrystallized reagents.

  • Inadequate Acid Catalysis: The Fischer indole synthesis is acid-catalyzed.[2][3] An insufficient amount or inappropriate choice of acid can lead to incomplete reaction. The strength of the acid is a critical parameter to optimize.[4]

  • Suboptimal Reaction Temperature: The[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis often requires significant thermal energy.[1] If the reaction temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures can lead to degradation of the starting materials or the final indole product.

  • Side Reactions: The presence of the electron-donating methoxy group can promote side reactions. One notable issue with methoxy-substituted phenylhydrazones is the potential for abnormal cyclization, leading to the formation of undesired regioisomers or halogenated byproducts if certain acid catalysts are used (e.g., HCl).[5][6]

  • Oxidation of the Product: Indoles, especially electron-rich ones, can be susceptible to air oxidation, which may result in the formation of colored impurities and a lower yield of the desired product.[4][7]

Question 2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. The likely culprits are:

  • Abnormal Fischer Indole Products: With a methoxy group at the 4-position of the phenylhydrazine, cyclization can sometimes occur at the position occupied by the methoxy group, leading to unexpected products.[5] The choice of acid catalyst can significantly influence this; for instance, using HCl can sometimes lead to chlorinated indoles as the main product.[5][6]

  • Aldol Condensation Byproducts: If using a ketone or aldehyde that can enolize in multiple ways, or if self-condensation is possible, aldol byproducts may form.[4]

  • Unreacted Intermediates: Incomplete conversion will leave the intermediate phenylhydrazone in the reaction mixture.

  • Degradation Products: The indole nucleus can be sensitive to strongly acidic conditions, potentially leading to degradation.[7]

Strategies to Minimize Side Products:

  • Catalyst Selection: Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst that favors the desired cyclization.[2][8] For methoxy-substituted phenylhydrazines, avoiding strong HCl may be beneficial to prevent halogenation.[5]

  • Reaction Conditions: Optimize the temperature and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[4]

  • In Situ Hydrazone Formation: Consider forming the hydrazone intermediate under milder conditions before proceeding with the acid-catalyzed cyclization.[4]

Question 3: The purification of my crude this compound by column chromatography is difficult and results in significant product loss. Are there better methods?

Answer:

Purification of indoles can indeed be challenging.[1] If column chromatography is problematic, consider the following:

  • Recrystallization: This is often a highly effective method for purifying solid indole products. Experiment with different solvent systems, such as ethyl acetate/hexane or benzene, to find conditions that yield high-purity crystals.[9][10]

  • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but impurities are soluble, can be a simple and effective preliminary purification step.

  • Optimized Chromatography: If chromatography is necessary, ensure the silica gel is not acidic, as this can cause degradation of the indole on the column. You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[2][8] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 4-methoxyphenylhydrazine) with an α-ketoester (methyl pyruvate).[2][11]

Q2: Which acid catalysts are recommended for the Fischer indole synthesis of this compound?

A2: A variety of Brønsted and Lewis acids can be used.[2] Common choices include:

  • Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acetic acid.[1][2][8]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃).[2][8] The optimal choice depends on the specific substrate and desired reaction conditions. For methoxy-substituted indoles, milder acids like acetic acid or p-TsOH may offer better control and reduce side reactions.[8]

Q3: Are there alternative synthetic methods if the Fischer indole synthesis fails?

A3: Yes, other methods can be employed. The Batcho-Leimgruber indole synthesis is a powerful alternative, particularly for large-scale preparations.[10] This two-step procedure involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by a reductive cyclization to form the indole ring.[12][13]

Q4: How should I store this compound to ensure its stability?

A4: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[7] Using amber vials under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against photodegradation and oxidation.[7][9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and catalysts used in Fischer indole synthesis and related methods, providing a basis for experimental design and optimization.

Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystTypeTypical ConditionsNotes
Polyphosphoric Acid (PPA)Brønsted100-160°C, neat or in a co-solventOften effective but can be harsh; workup requires quenching with ice.[1]
p-Toluenesulfonic Acid (p-TsOH)BrønstedReflux in a high-boiling solvent (e.g., toluene, tert-butanol)Generally milder than PPA; good for sensitive substrates.[8][14]
Zinc Chloride (ZnCl₂)LewisHigh temperatures (150-250°C), often solvent-freeA classic and effective catalyst, but requires anhydrous conditions.[5][14]
Acetic AcidBrønstedRefluxing acetic acidActs as both catalyst and solvent; often favors regioselectivity.[8]
Boron Trifluoride (BF₃)LewisTypically used as its etherate complex in an inert solventA versatile Lewis acid catalyst.[2]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.

  • Add methyl pyruvate (1.05 equivalents).

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting hydrazine. The phenylhydrazone may precipitate from the solution.

Step 2: Indolization (Cyclization)

  • To the mixture containing the pre-formed hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or ZnCl₂).

  • Heat the reaction mixture to the appropriate temperature (typically 80-160°C) with vigorous stirring.[1] The optimal temperature will depend on the catalyst and solvent used.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • If using PPA, carefully pour the mixture onto crushed ice with stirring.[1] If using other catalysts, remove the solvent under reduced pressure.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel.[10]

Visualizations

experimental_workflow Experimental Workflow for Fischer Indole Synthesis start Starting Materials (4-Methoxyphenylhydrazine, Methyl Pyruvate) hydrazone Step 1: Hydrazone Formation (Solvent: Ethanol/Acetic Acid, RT) start->hydrazone indolization Step 2: Indolization (Acid Catalyst, Heat) hydrazone->indolization Add Acid Catalyst workup Step 3: Work-up (Quench, Neutralize, Extract) indolization->workup purification Step 4: Purification (Recrystallization or Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Workflow for this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield Issues start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK action_purify Action: Recrystallize or Distill Starting Materials check_purity->action_purify Impurities Found check_side_reactions Analyze for Side Products (TLC/LCMS) check_conditions->check_side_reactions Conditions Seem Optimal action_optimize_conditions Action: Increase Temp, Change Catalyst, Increase Time check_conditions->action_optimize_conditions Suboptimal action_minimize_side_reactions Action: Change Catalyst, Use Inert Atmosphere, Lower Temp check_side_reactions->action_minimize_side_reactions Side Products Detected end Consult Further Literature check_side_reactions->end No Obvious Issues action_purify->start Retry Synthesis action_optimize_conditions->start Retry Synthesis action_minimize_side_reactions->start Retry Synthesis

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl 4-methoxy-1H-indole-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Recovery After Purification

  • Question: I am experiencing very low or no recovery of my target compound after purification. What are the potential causes and how can I resolve this?

  • Answer: Low recovery is a frequent challenge in purification processes. Several factors could be contributing to this issue. A systematic evaluation of your procedure can help identify the root cause.

    • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the cold solvent, recovery will be poor. Conversely, if it is not soluble enough in the hot solvent, you may not be able to dissolve it completely.

    • Suboptimal Column Chromatography Conditions: Incorrect choice of stationary or mobile phase can lead to poor separation and loss of product. The compound may be eluting with the solvent front or remaining strongly adsorbed to the column.

    • Compound Instability: Indole derivatives can be sensitive to acidic or basic conditions, and prolonged exposure to certain solvents or high temperatures can cause degradation.

Issue 2: Persistent Impurities in the Final Product

  • Question: My final product is still contaminated with impurities, as indicated by TLC or NMR analysis. How can I improve the purity?

  • Answer: The presence of persistent impurities suggests that the chosen purification method is not effective for separating them from the target compound.

    • Co-eluting Impurities in Column Chromatography: Some impurities may have similar polarity to the desired product, causing them to elute together.

    • Inadequate Recrystallization: If the impurities have similar solubility profiles to the product in the chosen solvent, recrystallization will be ineffective.

    • Starting Material Impurities: Impurities present in the starting materials can carry through the synthesis and be difficult to remove from the final product.[1]

Frequently Asked Questions (FAQs)

Recrystallization

  • Q1: What is a good starting solvent system for the recrystallization of this compound?

  • A1: For indole esters, a good starting point is a mixed solvent system. Common choices include ethyl acetate/hexanes, acetone/hexanes, or methanol/water.[2] A rule of thumb is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2] For a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, a mixture of 10% ethyl acetate in petroleum ether was used for recrystallization.[3]

  • Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

  • A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. Try the following:

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution.

    • Allow the solution to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Column Chromatography

  • Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?

  • A3: Silica gel is the most common stationary phase for the purification of indole derivatives.[4] For the mobile phase, a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically effective. For a similar compound, a mobile phase of 10% ethyl acetate in petroleum ether was used.[3] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An Rf value of 0.2-0.4 for the target compound in the chosen TLC solvent system is generally ideal for good separation on a column.[4]

  • Q4: My compound is streaking on the TLC plate and the column. How can I fix this?

  • A4: Streaking is often caused by the interaction of polar compounds with the acidic silanol groups on the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can help to improve the peak shape.

  • Q5: How can I visualize my colorless compound on a TLC plate?

  • A5: Most indole derivatives are UV-active and can be visualized under a UV lamp (254 nm).[4] Staining with reagents like p-anisaldehyde, potassium permanganate, or a specific indole stain like Ehrlich's reagent can also be used.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for Methoxy-Substituted Indole Carboxylates (Analogous Compounds)

Purification MethodCompoundSolvent System/Mobile PhaseYieldPurityReference
Recrystallization2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylatePetroleum/diethyl ether (1:1)98%Analytically Pure[5]
Recrystallization2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4,5-dimethylthiazole-3(2H)-carboxylatePetroleum/diethyl ether (8:1)97%Analytically Pure[5]
Column ChromatographyMethyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate10% Ethyl Acetate/Petroleum Ether64%High[3]
Column Chromatography2,2,2-trichloroethyl 2-(6-methoxy-1H-indol-3-yl)-4,5-dimethylthiazole-3(2H)-carboxylatePetroleum/diethyl ether (8:1) on neutral Al₂O₃93%High[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots under a UV lamp and/or with a staining reagent to determine the optimal solvent system that provides good separation between the desired product and impurities (target Rf ~0.2-0.4).[4]

  • Column Preparation:

    • Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that will be used in the elution.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone, or methanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. If the compound is too soluble, add a less polar anti-solvent (e.g., hexanes or water) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

TroubleshootingWorkflow start Start Purification check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No low_recovery Low Recovery? troubleshoot->low_recovery persistent_impurities Persistent Impurities? troubleshoot->persistent_impurities optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_recovery->optimize_recrystallization Recrystallization optimize_chromatography Optimize Column Chromatography (Mobile Phase, Gradient) low_recovery->optimize_chromatography Chromatography persistent_impurities->optimize_chromatography Yes change_method Consider Alternative Purification Method (e.g., Preparative HPLC) persistent_impurities->change_method No Improvement optimize_recrystallization->check_purity optimize_chromatography->check_purity change_method->check_purity

Caption: Troubleshooting workflow for purification.

PurificationLogic crude_product Crude Product impurity_type Nature of Impurities crude_product->impurity_type recrystallization Recrystallization impurity_type->recrystallization Significantly Different Solubility column_chromatography Column Chromatography impurity_type->column_chromatography Different Polarity prep_hplc Preparative HPLC impurity_type->prep_hplc Similar Polarity, Trace Amounts

Caption: Logic for selecting a purification technique.

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common challenges encountered during the synthesis of this important heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a primary cause of poor yields.[1] To address low yields, consider the following general strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.

  • Ensure Purity of Starting Materials: Impurities in precursors like arylhydrazines and carbonyl compounds can lead to unwanted side reactions.[1]

  • Utilize Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can be crucial. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

  • Choice of Synthetic Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in the synthesis of substituted indoles. The factors controlling regioselectivity are highly dependent on the specific reaction. For example, in the Fischer indole synthesis using an unsymmetrical ketone, the major product typically arises from the enolization of the less sterically hindered methyl group.[2] In the Larock indole synthesis, the regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond, with the larger substituent of the alkyne generally ending up at the C2 position of the indole.[1] This can be influenced by reaction conditions and the electronic and steric properties of the substituents.[1]

Q3: My crude indole product is difficult to purify. What are some effective purification strategies?

A3: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for product degradation.[2] Common purification techniques include:

  • Column Chromatography: This is a widely used method. The choice of solvent system is critical, and gradient elution may be necessary for good separation.[1] For polar indole derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[3]

  • Recrystallization: For solid products, recrystallization can yield highly pure material, although it may result in lower recovery.[1]

  • Acid-Base Extraction: The weakly acidic N-H proton of indoles allows for separation from non-acidic impurities through acid-base extraction, but care must be taken as some indoles are sensitive to strong acids or bases.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges encountered in common indole synthesis methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but is prone to certain issues.

Issue 1: Low or No Product Yield

  • Possible Cause: Inappropriate acid catalyst. The choice of Brønsted or Lewis acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1]

    • Solution: Screen a variety of acid catalysts such as HCl, H₂SO₄, p-toluenesulfonic acid (Brønsted acids) or ZnCl₂, BF₃·OEt₂, AlCl₃ (Lewis acids). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Possible Cause: Sub-optimal temperature. High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.

    • Solution: Begin with milder conditions and gradually increase the temperature, monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.

  • Possible Cause: N-N bond cleavage. Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to cleavage of the N-N bond as a competing side reaction.[1][5] This is a known challenge in the synthesis of 3-aminoindoles.[1][5]

    • Solution: Switch from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes favor the desired cyclization.[2]

Issue 2: Formation of Tar and Polymeric Byproducts

  • Possible Cause: Strongly acidic and high-temperature conditions.

    • Solution: Optimize the acid catalyst and temperature as described above. Running the reaction at a higher dilution can also favor the desired intramolecular cyclization over intermolecular polymerization.[6]

Logical Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low or No Indole Product check_sm Check Purity of Starting Materials start->check_sm optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure check_side_products Analyze for Side Products optimize_conditions->check_side_products nn_cleavage N-N Cleavage Products Detected? check_side_products->nn_cleavage purify_sm->optimize_conditions vary_catalyst Vary Acid Catalyst (type and concentration) vary_temp Vary Temperature vary_catalyst->vary_temp end_bad Problem Persists: Consider Alternative Synthesis Route vary_temp->end_bad tar Tar/Polymer Formation? nn_cleavage->tar No switch_catalyst Switch to Lewis Acid (e.g., ZnCl₂) nn_cleavage->switch_catalyst Yes tar->vary_catalyst No lower_temp Lower Temperature / Use Milder Catalyst tar->lower_temp Yes end_good Improved Yield switch_catalyst->end_good lower_temp->end_good

Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This method for synthesizing 2-arylindoles can be challenging due to harsh conditions.

Issue: Low Yield and Unpredictable Regioselectivity

  • Possible Cause: Harsh reaction conditions. The classical Bischler-Möhlau synthesis often requires high temperatures, leading to decomposition and side product formation.[7]

    • Solution: Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation, which can lead to improved yields and shorter reaction times.[8][9] A one-pot variation involving irradiation of a 2:1 mixture of aniline and phenacyl bromide has also been shown to improve yields.[8]

  • Possible Cause: Complex reaction mechanism with competing pathways. The reaction can proceed through different intermediates, leading to a mixture of products.[7]

    • Solution: The use of an excess of aniline is a key feature of this reaction.[7] Optimizing the stoichiometry and reaction conditions based on the specific substrates is crucial.

Palladium-Catalyzed Indole Syntheses (Heck, Buchwald-Hartwig, Larock)

These modern methods offer great versatility but have their own set of challenges.

Issue 1: Catalyst Deactivation or Low Activity

  • Possible Cause: Impurities in starting materials or solvents. Water and other impurities can poison the palladium catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause: Inappropriate ligand choice. The choice of phosphine ligand is critical for the success of these cross-coupling reactions.

    • Solution: Screen a variety of ligands. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often essential.[10]

Issue 2: Poor Regioselectivity in Larock Indole Synthesis

  • Possible Cause: Steric and electronic effects. While the Larock synthesis generally exhibits high regioselectivity, with the bulkier alkyne substituent ending up at the C2 position, this can be influenced by the electronic properties of the substituents on both the alkyne and the aniline.[1]

    • Solution: The regioselectivity may be altered by changing the palladium catalyst and ligands, or by modifying the substituents on the starting materials.

Experimental Workflow for a Palladium-Catalyzed Indole Synthesis

Pd_Workflow start Start: Assemble Reaction setup Combine aryl halide, alkyne/amine, base, and solvent in a dry flask start->setup inert Degas and place under inert atmosphere (Ar or N₂) setup->inert catalyst Add Pd catalyst and ligand inert->catalyst reaction Heat to desired temperature and monitor by TLC/LC-MS catalyst->reaction workup Reaction complete: Cool, quench, and perform aqueous workup reaction->workup extraction Extract with organic solvent, dry, and concentrate workup->extraction purification Purify by column chromatography or recrystallization extraction->purification product Characterize final product purification->product

Caption: General experimental workflow for a palladium-catalyzed indole synthesis.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data for various indole synthesis methods, highlighting the impact of different reaction conditions on product yield.

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine (Fischer Indole Synthesis)

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂None170165
PPANone1000.578
H₂SO₄EthanolReflux255
p-TsOHTolueneReflux472

Table 2: Heck Cross-Coupling of 5-Halo-indoles with Alkenes [11]

Indole SubstrateAlkeneCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
5-IodoindoleAcrylic acidNa₂PdCl₄/sSPhosNa₂CO₃80 (MW)1>99 (conversion)
5-BromoindoleStyreneNa₂PdCl₄/sSPhosNa₂CO₃80 (MW)195
5-Iodoindolen-Butyl acrylateNa₂PdCl₄/sSPhosNa₂CO₃80 (MW)198

Table 3: Bischler-Möhlau Synthesis of 2-Arylindoles under Microwave Irradiation [8]

AnilinePhenacyl BromideOverall Yield (%)
AnilinePhenacyl bromide71
4-MethylanilinePhenacyl bromide75
4-MethoxyanilinePhenacyl bromide73
4-ChloroanilinePhenacyl bromide68
Aniline4-Bromophenacyl bromide65

Experimental Protocols

This section provides detailed methodologies for key indole synthesis reactions.

Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.

  • Cyclization:

    • Place the crude acetophenone phenylhydrazone in a beaker containing polyphosphoric acid.

    • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.[12]

  • Workup and Purification:

    • Pour the hot reaction mixture into cold water.

    • Collect the precipitate by filtration and wash with water until the washings are neutral.

    • Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.[12]

Protocol 2: General Procedure for Larock Indole Synthesis

This protocol describes the synthesis of a 2,3-disubstituted indole from a 2-iodoaniline and an internal alkyne.[12]

  • Reaction Setup:

    • To a reaction vessel, add the 2-iodoaniline derivative (1.0 eq), the internal alkyne (1.2 eq), K₂CO₃ (5.0 eq), and LiCl (1.0 eq).

    • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.05 eq) as the catalyst system.

    • Add DMF as the solvent.

  • Reaction:

    • Heat the mixture at 100°C for 1.5 hours.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate[13]
  • Reaction Setup:

    • Dissolve 1,4-benzoquinone (1 equivalent) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve ethyl 3-aminocrotonate (1.2 equivalents) in the same solvent.

  • Reaction:

    • Slowly add the enamine solution to the benzoquinone solution at room temperature with stirring.

    • If using a catalyst, the Lewis acid (e.g., ZnCl₂) can be added to the benzoquinone solution before the addition of the enamine.

    • Stir the reaction mixture for the appropriate time (e.g., 1-4 hours), monitoring by TLC.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel. Alternatively, an aqueous workup can be performed, followed by extraction, drying, and purification.

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of substituted indoles. Successful synthesis often requires careful attention to detail, purity of reagents, and systematic optimization of reaction conditions.

References

avoiding side reactions in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis?

A1: The most prevalent side reactions include the formation of tar and polymeric byproducts, aldol condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic ring of the hydrazine or carbonyl compound is activated. Another significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can compete with the desired-sigmatropic rearrangement.

Q2: How does the choice of acid catalyst affect the reaction?

A2: The acid catalyst is a critical factor in the success of the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used. The optimal choice depends on the reactivity of the substrates. A catalyst that is too strong can lead to decomposition and tar formation, while a weak catalyst may result in an incomplete reaction. For less reactive substrates, polyphosphoric acid (PPA) is often effective.

Q3: My reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors. An insufficient amount of a suitable acid catalyst can stall the reaction. Additionally, the-sigmatropic rearrangement step often has a high activation energy and may require elevated temperatures to proceed efficiently. The purity of the starting materials is also crucial, as impurities in the arylhydrazine or carbonyl compound can inhibit the reaction.

Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A4: When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles. The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the less sterically hindered enamine. The choice and concentration of the acid catalyst can also direct the regioselectivity. For example, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide good regiocontrol in favor of the 3-unsubstituted indole when using methyl ketones.

Q5: Purification of my crude product is proving difficult. What are some effective purification strategies?

A5: Purification can be challenging due to the presence of polar byproducts and tar. If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography. A wash of the organic extract with an aqueous base can help remove acidic impurities. For solid products, recrystallization is often a highly effective purification method. In the case of volatile indoles, distillation under reduced pressure may be a viable option.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the Fischer indole synthesis.

Table 1: Common Problems, Potential Causes, and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inappropriate or insufficient acid catalyst.- Sub-optimal reaction temperature.- Impure starting materials.- Unstable hydrazone intermediate.- Screen a range of Brønsted and Lewis acids (e.g., HCl, p-TsOH, ZnCl₂, PPA).- Gradually increase the reaction temperature while monitoring for decomposition. Consider microwave-assisted synthesis for rapid heating.- Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.- Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.
Formation of Tar and Polymeric Byproducts - Excessively strong acid catalyst.- Reaction temperature is too high.- Prolonged reaction time.- Use a milder acid catalyst or a lower concentration of the acid.- Optimize the temperature to the lowest effective level for the reaction to proceed.- Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction upon completion.
Formation of Multiple Products (Regioisomers) - Use of an unsymmetrical ketone.- Modify the acid catalyst. For methyl ketones, Eaton's reagent can favor the formation of the 3-unsubstituted indole.- Adjusting the reaction temperature and solvent may influence the ratio of regioisomers.
Product Decomposition - Harsh reaction conditions (strong acid, high temperature).- Sensitivity of the indole product to the reaction conditions.- Use milder reaction conditions.- For sensitive substrates, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficult Purification - Presence of polar byproducts and baseline material on silica gel.- Perform a basic wash of the crude product to remove acidic impurities.- Try alternative chromatographic supports like alumina or reverse-phase silica.- If the product is a solid, attempt recrystallization from a suitable solvent system.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of 2-Phenylindole

This protocol is a general guideline and may require optimization for different substrates.

1. Hydrazone Formation (Optional - can be performed in one pot):

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

  • Cool the reaction mixture in an ice bath to allow the hydrazone to precipitate.

  • Filter the solid and wash it with cold ethanol.

2. Indolization:

  • To the isolated hydrazone (or the in-situ generated hydrazone mixture), add a suitable acid catalyst (e.g., polyphosphoric acid or a solution of a Brønsted or Lewis acid).

  • Heat the reaction mixture to the optimal temperature (this can range from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • If a strong acid was used, carefully neutralize the mixture by pouring it onto ice-water and adding a base (e.g., saturated NaHCO₃ solution or aqueous NaOH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as needed.

Reaction Monitoring by Thin Layer Chromatography (TLC):

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Spot the starting materials and the reaction mixture on a silica gel plate.

  • Develop the plate and visualize the spots under a UV lamp or by using a staining agent.

  • The reaction is complete when the starting material spot has disappeared and a new product spot is observed.

Visualizing Reaction Pathways and Workflows

Fischer Indole Synthesis: Main vs. Side Reaction Pathways

Caption: Main reaction pathway versus common side reaction pathways in the Fischer indole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Acid Catalyst (Type & Concentration) CheckPurity->OptimizeCatalyst Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp Optimal ScreenAcids Screen Brønsted & Lewis Acids OptimizeCatalyst->ScreenAcids Sub-optimal ConsiderOnePot Consider One-Pot Procedure OptimizeTemp->ConsiderOnePot Optimal TempGradient Run Temperature Gradient OptimizeTemp->TempGradient Sub-optimal InSituHydrazone Generate Hydrazone in situ ConsiderOnePot->InSituHydrazone Unstable Hydrazone End Improved Yield ConsiderOnePot->End Stable Hydrazone PurifySM->OptimizeCatalyst ScreenAcids->OptimizeTemp TempGradient->ConsiderOnePot InSituHydrazone->End

Caption: A decision-making workflow for troubleshooting low yields in the Fischer indole synthesis.

Experimental Workflow Diagram

Experimental_Workflow step1 Step 1: Reagent Preparation - Purify/distill arylhydrazine and carbonyl compound. - Prepare chosen acid catalyst solution. step2 Step 2: Hydrazone Formation (Optional) - Condense arylhydrazine and carbonyl. - Monitor by TLC. - Isolate hydrazone if necessary. step1->step2 step3 Step 3: Indolization - Add acid catalyst to hydrazone. - Heat to optimized temperature. - Monitor reaction progress by TLC. step2->step3 step4 Step 4: Work-up - Cool reaction mixture. - Neutralize acid. - Perform liquid-liquid extraction. - Dry organic layer. step3->step4 step5 Step 5: Purification - Concentrate crude product. - Purify by chromatography, recrystallization, or distillation. step4->step5 step6 Step 6: Characterization - Obtain analytical data (NMR, IR, MS). - Determine yield and purity. step5->step6

Caption: A typical experimental workflow for performing the Fischer indole synthesis.

Technical Support Center: Optimizing N-Heteroannulation of 2-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-heteroannulation of 2-nitrostyrenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My N-heteroannulation reaction is resulting in a low yield of the desired N-heterocycle. What are the common causes and how can I improve the yield?

A1: Low yields in the N-heteroannulation of 2-nitrostyrenes can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst System: The choice of catalyst and its loading are critical. For instance, palladium-catalyzed reductive N-heteroannulation often utilizes catalysts like PdCl₂(PPh₃)₂ in the presence of a reducing agent such as SnCl₂ or CO.[1] The efficiency of these catalysts can be highly dependent on the specific substrate and reaction conditions.

    • Troubleshooting:

      • Screen different palladium catalysts (e.g., Pd/C, Pd(OAc)₂) and ligands.

      • Optimize the catalyst loading; higher loading does not always lead to better yields and can cause side reactions.[2]

      • Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.

  • Inefficient Reducing Agent: The reduction of the nitro group is a key step. Common reducing agents include carbon monoxide, tin(II) chloride, and elemental iron.[1][3] The choice and stoichiometry of the reducing agent are crucial.

    • Troubleshooting:

      • If using CO, ensure adequate pressure and efficient stirring to overcome gas-liquid phase transfer limitations.

      • When using metallic reducing agents like iron, the stoichiometry is important. For example, in some related reductions of nitrostyrenes, increasing the equivalents of iron from 1 to 3 significantly improved the yield.[3]

  • Poor Solvent Choice: The reaction solvent plays a significant role in solubility, catalyst activity, and reaction kinetics. Solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), methanol (MeOH), and toluene have been used, with varying success.[4]

    • Troubleshooting:

      • Screen a range of solvents with different polarities. In one study, CHCl₃ was found to be superior to CH₂Cl₂, MeOH, EtOH, and toluene for a specific catalytic system.[4]

      • Ensure the use of dry, high-quality solvents, as water can interfere with many catalytic systems.

  • Inappropriate Reaction Temperature and Time: These parameters are often interdependent. An increase in temperature can enhance reaction rates but may also lead to decomposition or side product formation.

    • Troubleshooting:

      • Systematically vary the reaction temperature. For a particular Zn-(D-GluBenz) catalyzed reaction, increasing the temperature from 27 °C to 45 °C significantly improved the conversion.[4]

      • Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonging the reaction time does not always lead to higher yields and can result in product degradation.[4]

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the byproducts can provide clues about the underlying issues.

  • Incomplete Reduction: The nitro group can be partially reduced to nitroso or hydroxylamino intermediates, which may not cyclize efficiently or could lead to other products.

    • Troubleshooting:

      • Ensure a sufficient amount of the reducing agent is present.

      • Optimize the reaction conditions (temperature, pressure of CO) to favor complete reduction to the amine.

  • Polymerization: 2-Nitrostyrenes and the resulting indole products can be susceptible to polymerization under certain conditions, especially at elevated temperatures or in the presence of acid.

    • Troubleshooting:

      • Conduct the reaction at the lowest effective temperature.

      • Ensure the reaction medium is not overly acidic, unless required by the specific catalytic cycle.

  • C-C Bond Cleavage: In some cases, particularly with ortho-hydroxy substituted 2-nitrostyrenes, conjugate addition of an amine can be followed by C-C bond cleavage, leading to the formation of an imine.[5]

    • Troubleshooting:

      • Protecting the ortho-hydroxy group can prevent this side reaction. For instance, an acetyl-protected ortho-hydroxy-β-nitrostyrene was shown to undergo conjugate addition without subsequent C-C bond cleavage.[5]

Q3: The reaction works well for some of my substituted 2-nitrostyrenes, but not for others. How do electronic and steric effects of substituents influence the reaction?

A3: The electronic nature and steric bulk of substituents on the aromatic ring and the vinyl group of the 2-nitrostyrene can significantly impact the reaction's success.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can activate the nitro group towards reduction. Conversely, electron-donating groups may slow down the reduction step.

  • Steric Hindrance: Bulky substituents near the nitro group or the vinyl moiety can hinder the approach of the catalyst and other reagents, leading to lower reaction rates and yields.

    • Troubleshooting:

      • For substrates with electron-donating groups, more forcing reaction conditions (higher temperature, longer reaction time, more active catalyst) may be necessary.

      • For sterically hindered substrates, a less bulky catalyst or ligand might be beneficial to improve accessibility to the reactive site.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature to aid in the optimization of your reaction conditions.

Table 1: Effect of Solvent and Temperature on Catalytic Activity

This table is based on the optimization of a Friedel-Crafts alkylation reaction between indole and β-nitrostyrene, which shares principles with N-heteroannulation in terms of catalyst and solvent screening.[4]

EntrySolventTemperature (°C)Time (h)Conversion (%)
1CH₂Cl₂271235
2CHCl₃27129
3MeOH271232
4EtOH271233
5Toluene271212
6CH₂Cl₂351238
7CH₂Cl₂351843
8CH₂Cl₂352445
9CHCl₃452497
Table 2: Influence of Catalyst Loading and Reducing Agent Stoichiometry

This table illustrates the importance of optimizing catalyst loading and the amount of reducing agent, drawn from a study on the synthesis of 3,5-diarylpyridines from β-nitrostyrenes using elemental iron.[3]

EntryCatalyst/Reducing AgentStoichiometry (equiv)Yield (%)
1Iron135
2Iron250
3Iron385
4Iron485
5SnCl₂·2H₂O-Limited Success
6Zn dust-Limited Success

Experimental Protocols

General Protocol for Palladium-Catalyzed Reductive N-Heteroannulation

This protocol is a generalized procedure based on established methods for the synthesis of indoles from 2-nitrostyrenes.[1]

  • Reactant Preparation: In a suitable pressure vessel, dissolve the substituted 2-nitrostyrene (1 equivalent) in a degassed solvent (e.g., toluene or THF).

  • Catalyst and Additive Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.2-5 mol%) and, if required, a co-catalyst or additive (e.g., SnCl₂).

  • Reaction Setup: Seal the vessel and purge it several times with carbon monoxide (CO), and then pressurize it to the desired pressure (e.g., 1 atm to 10 atm).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-heterocycle.

Visualizations

Experimental Workflow for N-Heteroannulation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (2-Nitrostyrene, Solvent) add_catalyst Add Catalyst & Reductant prep_reactants->add_catalyst run_reaction Run Reaction (Heat, Stir, Pressure) add_catalyst->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete workup Quench & Extract monitor->workup Complete purify Column Chromatography workup->purify product Isolated N-Heterocycle purify->product

Caption: A generalized workflow for the N-heteroannulation of 2-nitrostyrenes.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm->check_purity optimize_conditions Optimize: Temp, Time, Solvent, Catalyst check_conditions->optimize_conditions No side_reactions Are side products observed? check_conditions->side_reactions Yes success Improved Yield optimize_conditions->success identify_byproducts Identify Byproducts (NMR, MS) side_reactions->identify_byproducts Yes side_reactions->success No adjust_for_side_reactions Adjust conditions to minimize side reactions identify_byproducts->adjust_for_side_reactions adjust_for_side_reactions->success

Caption: A decision tree to troubleshoot low yields in N-heteroannulation reactions.

References

troubleshooting low yield in the Batcho-Leimgruber indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues with the Batcho-Leimgruber indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the Batcho-Leimgruber indole synthesis?

Low yields can stem from several factors, including incomplete reactions, product degradation, or the formation of side products.[1] Key areas to investigate are the purity of starting materials and solvents, reaction temperature, time, and reagent stoichiometry.[1] The stability of the enamine intermediate is also a critical factor; its isolation can sometimes be problematic and lead to reduced yields.[2]

Q2: How can I improve the yield of the initial enamine formation step?

The formation of the enamine intermediate is a crucial first step. To optimize this, consider the following:

  • Reagent Choice: The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is common.[3] The addition of a base like pyrrolidine can also be beneficial.[4]

  • Reaction Conditions: Conventional methods often require prolonged heating in DMF, which can lead to product instability and solvent degradation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve the quality of the enamine product.[5]

  • Starting Material Reactivity: The presence of electron-withdrawing groups on the o-nitrotoluene can facilitate enamine formation.[6]

Q3: The reductive cyclization step is inefficient. What are potential solutions?

Inefficient reductive cyclization of the enamine to the indole is a common bottleneck. Here are some troubleshooting strategies:

  • Choice of Reducing Agent: A variety of reducing agents can be employed, and the optimal choice may depend on the specific substrate. Common options include:

    • Catalytic hydrogenation (e.g., Pd/C, Raney Ni)[6][7]

    • Iron in acetic acid (Fe/AcOH)[6]

    • Stannous chloride (SnCl2)[4]

    • Titanium(III) chloride (TiCl3)[6]

  • One-Pot Procedures: To circumvent the isolation of potentially unstable enamines, a one-pot synthesis where the enamine is generated and then reduced in situ can significantly improve yields.[2]

  • Catalyst Poisoning: Ensure that the reaction mixture is free of impurities that could poison the catalyst, particularly in catalytic hydrogenation.

Q4: I am observing significant amounts of side products. What are they and how can I minimize their formation?

Side reactions can significantly lower the yield of the desired indole. Common side products can arise from:

  • Incomplete Reduction: Partial reduction of the nitro group can lead to intermediates that do not cyclize correctly.

  • Over-reduction: In some cases, the indole ring itself can be reduced under harsh conditions.

  • Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may be possible.

  • Polymerization: The enamine intermediates or the final indole product can sometimes polymerize, especially under acidic conditions or at high temperatures.[6]

To minimize side products, it is crucial to optimize the reaction conditions, including the choice of reducing agent, temperature, and reaction time. Following the reaction progress by TLC or LC-MS can help in identifying the formation of side products and adjusting conditions accordingly.[1]

Troubleshooting Guides

Guide 1: Low Yield in Enamine Formation

This guide provides a systematic approach to troubleshooting low yields in the initial step of the Batcho-Leimgruber synthesis: the formation of the enamine from o-nitrotoluene.

Problem: The reaction between the o-nitrotoluene and DMF-DMA is sluggish or results in a low yield of the enamine intermediate.

Troubleshooting Workflow:

start Low Enamine Yield check_reagents 1. Verify Reagent Quality start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK consider_catalyst 3. Consider Additives/Catalysts optimize_conditions->consider_catalyst No Improvement alternative_reagent 4. Use Alternative Reagent consider_catalyst->alternative_reagent No Improvement yield_improved Yield Improved? alternative_reagent->yield_improved yield_improved->check_reagents No, Re-evaluate end Proceed to Cyclization yield_improved->end Yes

Caption: Troubleshooting workflow for low enamine yield.

Detailed Steps:

  • Verify Reagent Quality:

    • o-nitrotoluene: Ensure the starting material is pure. Impurities can interfere with the reaction.

    • DMF-DMA: This reagent is moisture-sensitive. Use a fresh bottle or a properly stored aliquot.

    • Solvent: If using a solvent like DMF, ensure it is anhydrous.

  • Optimize Reaction Conditions:

    • Temperature: While conventional methods use high temperatures, this can cause degradation. Consider a systematic evaluation of the temperature. Microwave heating can be a more efficient alternative.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check if the starting material is being consumed.[1]

  • Consider Additives/Catalysts:

    • Pyrrolidine: The addition of pyrrolidine can accelerate the reaction.[4]

    • Lewis Acids: The use of Lewis acids has been shown to reduce reaction times and improve product quality, especially in microwave-assisted reactions.

  • Use Alternative Reagents:

    • If DMF-DMA is proving problematic, other formamide acetals can be explored.

Guide 2: Inefficient Reductive Cyclization

This guide addresses challenges in the second step: the conversion of the enamine intermediate to the final indole product.

Problem: The reductive cyclization of the enamine intermediate gives a low yield of the desired indole.

Troubleshooting Workflow:

start Low Indole Yield from Cyclization check_enamine 1. Assess Enamine Stability/Purity start->check_enamine evaluate_reduction 2. Evaluate Reduction Method check_enamine->evaluate_reduction Enamine OK optimize_cyclization 3. Optimize Cyclization Conditions evaluate_reduction->optimize_cyclization No Improvement one_pot 4. Consider One-Pot Procedure optimize_cyclization->one_pot No Improvement yield_improved Yield Improved? one_pot->yield_improved yield_improved->check_enamine No, Re-evaluate end Purify Product yield_improved->end Yes

Caption: Troubleshooting workflow for inefficient reductive cyclization.

Detailed Steps:

  • Assess Enamine Stability and Purity:

    • The enamine intermediate can be unstable.[2] If it was isolated, check its purity. If it was used crude, consider if impurities from the first step are interfering with the reduction. Some enamines are best used without purification.

  • Evaluate Reduction Method:

    • The choice of reducing agent is critical. If one method gives a low yield, consider alternatives. A comparison of common reduction methods is provided in the table below.

    • Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned.

    • Metal/Acid Reduction: The reaction can be sensitive to the acid concentration and temperature.

  • Optimize Cyclization Conditions:

    • Solvent: The choice of solvent can impact the reaction.

    • Temperature: Both too low and too high temperatures can be detrimental.

    • pH: The pH of the reaction mixture can influence the cyclization and stability of the product.

  • Consider a One-Pot Procedure:

    • To avoid issues with enamine instability, a one-pot procedure where the enamine is generated and immediately reduced can be highly effective and lead to higher yields.[2]

Data and Protocols

Table 1: Comparison of Reductive Cyclization Methods
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Pd/C, H₂ H₂ balloon, various solvents (e.g., EtOH, EtOAc)Clean reaction, easy work-upCatalyst can be expensive and pyrophoric; potential for hydrogenolysis of sensitive groups
Raney Ni, Hydrazine Hydrazine hydrate, EtOH, 50-60°C[6]Good alternative to hydrogenation, avoids hydrogenolysis[6]Hydrazine is toxic; Raney Ni is pyrophoric
Fe, Acetic Acid Fe powder, AcOH, heatInexpensive, effectiveCan require harsh conditions, work-up can be tedious
SnCl₂, HCl SnCl₂, HCl, EtOHEffective for some substratesAcidic conditions may not be suitable for all functional groups; tin waste
TiCl₃ Aqueous TiCl₃Can be used for specific applications, such as the synthesis of 1-hydroxyindoles[6]Stoichiometric reagent, requires aqueous conditions
Experimental Protocol: One-Pot Synthesis of 5-Chloroindole

This protocol is adapted from a general one-pot procedure and should be optimized for specific substrates.

  • Enamine Formation:

    • To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.5 eq).

    • Heat the mixture at 80-90°C and monitor the reaction by TLC until the starting material is consumed.

  • Reductive Cyclization:

    • Cool the reaction mixture to room temperature.

    • In a separate flask, prepare a suspension of Pd/C (5 mol%) in ethanol.

    • Carefully transfer the enamine solution to the Pd/C suspension.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the enamine is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 5-chloroindole.

Note: This is a generalized procedure. Specific conditions, such as temperature, reaction time, and solvent, may need to be optimized for different substrates to achieve the best results.[2]

References

Technical Support Center: Purifying Indole Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of indole esters using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying indole esters?

A1: The selection of the stationary phase is contingent upon the polarity and stability of your specific indole ester.

  • Silica Gel: This is the most frequently used and versatile stationary phase for standard normal-phase chromatography. However, its acidic nature can sometimes lead to the degradation of electron-rich or acid-sensitive indole esters.[1]

  • Alumina: For indole esters that are sensitive to acid, alumina presents a good alternative. It is available in neutral, basic, or acidic forms, which allows you to match the stationary phase to the properties of your compound.[1]

  • Reversed-Phase Silica (C8, C18): This is employed in reversed-phase chromatography and is well-suited for polar indole esters. The mobile phase in this case is typically a polar solvent system, such as water/methanol or water/acetonitrile.[1][2]

Q2: How should I select an appropriate mobile phase (eluent) for my indole ester purification?

A2: The selection of the mobile phase is a critical step and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Start with a Standard Solvent System: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][3]

  • Aim for an Optimal Rf Value: Adjust the ratio of your solvents until the Rf (retention factor) of your target indole ester is between 0.2 and 0.4 on a TLC plate. This range generally provides the best separation on a column.[1][4][5]

  • Consider Solvent Properties: Different solvents offer varying selectivities. For instance, dichloromethane can be an effective solvent, though columns may run more slowly compared to ethyl acetate/hexane systems.[1] Methanol is a very polar solvent and is often used in small percentages to elute highly polar compounds.[1]

  • Use Modifiers for Problematic Compounds: If you observe streaking on your TLC plate, which can be common with indole compounds due to the basicity of the nitrogen, add a small amount of a modifier like triethylamine (0.1-2%) to your eluent.[4]

Q3: My indole ester is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: For colorless compounds, visualization on a TLC plate can be achieved using several methods:

  • UV Light: Many indole derivatives are UV-active due to their aromatic structure. The TLC plate can be observed under a UV lamp (typically at 254 nm) to visualize the spots.

  • Staining Reagents: Several chemical stains can be used to visualize indole compounds. A common stain is a cinnamaldehyde/HCl solution, which reacts with indoles to produce colored spots.[6] Another option is an acidic solution of p-anisaldehyde.

To monitor the column, collect fractions and spot a small amount of each onto a TLC plate. After developing the TLC, you can identify which fractions contain your purified product.[2]

Troubleshooting Guide

Problem 1: My indole ester is streaking or tailing on the column.

This is a common issue, often caused by undesirable interactions between the basic nitrogen of the indole ring and the acidic stationary phase.[4]

Possible Cause Solution
Strong interaction with acidic silica gel Add a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, reducing strong adsorption.[4]
Consider using a different stationary phase. Neutral or basic alumina is a good alternative for basic compounds.[1][4]
Column overloading The amount of sample loaded has exceeded the separation capacity of the column. Reduce the sample load. A general guideline is a crude sample to silica gel ratio of 1:50 to 1:100.[4][7]
Sample is not dissolving well in the mobile phase If your compound has poor solubility in the optimal eluent, you can use a "dry loading" technique.[8]

Problem 2: I am getting poor separation between my indole ester and impurities.

Achieving good separation is the primary goal of chromatography. Poor separation can result from an unoptimized mobile phase, improper column conditions, or overloading.[4]

Possible Cause Solution
Inappropriate mobile phase polarity The polarity of the mobile phase is crucial for good separation. Use TLC to screen various solvent systems to find one that provides the largest possible difference in Rf values between your product and the impurities.[4]
Employ a gradient elution. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to effectively separate compounds with a wide range of polarities.[4]
Column overloading Too much sample will lead to broad bands that overlap. Reduce the amount of sample loaded onto the column.[4]
Improper column dimensions A longer, thinner column generally provides better resolution than a shorter, wider one. Consider using a longer column for difficult separations.[4]

Problem 3: My indole ester appears to be decomposing on the column.

Indole compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during the purification process.[4]

Possible Cause Solution
Acid-sensitivity of the indole ester Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine to the eluent.[9]
Switch to a less acidic stationary phase, such as neutral or basic alumina.[1]
Perform a 2D TLC to confirm if your compound is stable on silica gel.[8][9]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography (Silica Gel)
  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand.[2]

    • Clamp the column vertically and fill it about halfway with the initial, least polar eluting solvent.[2]

    • Prepare a slurry of silica gel in the same solvent.[2]

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.[2]

    • Open the stopcock to drain some solvent, allowing the silica gel to settle into a uniform bed. The solvent level should always remain above the silica bed to prevent cracking.[2]

  • Sample Loading:

    • Dissolve the crude indole ester in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).[2]

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[2]

    • Alternatively, for samples not readily soluble, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to dryness. Carefully add the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.[2]

    • Open the stopcock and begin collecting the eluate in fractions.[2]

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more tightly bound compounds.[2]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[2]

    • Combine the fractions containing the pure indole ester.[2]

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Indole Ester Evaporate->Pure_Product troubleshooting_guide start Problem with Column Chromatography q1 Streaking or Tailing? start->q1 s1a Add Basic Modifier (TEA) to Mobile Phase q1->s1a Yes s1b Use Neutral/Basic Alumina q1->s1b Yes q2 Poor Separation? q1->q2 No end Improved Purification s1a->end s1b->end s2a Optimize Mobile Phase with TLC q2->s2a Yes s2b Use Gradient Elution q2->s2b Yes q3 Compound Decomposition? q2->q3 No s2a->end s2b->end s3 Use Deactivated Silica or Alumina q3->s3 Yes q3->end No s3->end

References

preventing decomposition of indole compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole derivatives. It is designed for researchers, scientists, and drug development professionals to help prevent the decomposition of indole compounds during their experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during indole synthesis.

Issue 1: Low Yield or Reaction Failure in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a very low yield or is failing completely. What are the common causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors. This reaction is known to be sensitive to specific parameters. Here is a step-by-step troubleshooting guide to improve your yield:

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can lead to unwanted side reactions. Using freshly distilled or recrystallized starting materials is advisable.

  • Acid Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used. The optimal acid is substrate-dependent, so screening a few different catalysts is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Reaction Temperature and Time: This synthesis often requires elevated temperatures. However, excessively high temperatures or long reaction times can lead to the decomposition of your starting materials and product. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time and temperature. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.

  • Solvent Selection: The choice of solvent can influence the reaction. Polar aprotic solvents like DMSO and acetic acid are frequently used. In some instances, running the reaction neat (without a solvent) may be effective.

  • Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

  • One-Pot Procedures: To minimize the loss of material during handling, consider a one-pot procedure where the hydrazone formation and the subsequent indolization occur in the same reaction vessel without isolating the intermediate.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, indicating several side products. How can I minimize them, and what are the best practices for purification?

Answer:

The formation of byproducts is a frequent challenge in indole synthesis. Here’s how you can address this issue:

Minimizing Side Products:

  • Aldol Condensation: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone. Careful control of the reaction temperature and slow addition of the acid catalyst can help minimize this.

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can lead to the cleavage of the N-N bond in the hydrazone intermediate, which competes with the desired cyclization. In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the yield of the indole product.

  • Formation of Regioisomers: When using an unsymmetrical ketone, enolization can occur on either side, leading to a mixture of two regioisomeric indoles. The selectivity is highly dependent on the reaction conditions, and weaker acid catalysts can often lead to a less selective reaction.

Purification Strategies:

Purification of indole derivatives can be challenging due to the presence of closely related impurities.

  • Column Chromatography: This is a very common and effective method. The choice of the solvent system is critical. Aprotic solvents or using a gradient elution may provide better separation. If your compound is unstable on silica gel, you can consider using alumina or a deactivated silica gel.

  • Recrystallization: This can be a highly effective method for obtaining high-purity crystalline indoles, although it may result in a lower recovery. A mixed solvent system, such as methanol and water, has been found to be effective for the crystallization of crude indole.

  • Base Wash: A thorough wash of the organic extract with an aqueous base solution can help in removing acidic impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are indole compounds prone to decomposition?

Indole and its derivatives are electron-rich aromatic compounds, which makes them susceptible to decomposition under certain conditions:

  • Oxidation: The electron-rich nature of the indole ring makes it easily oxidized, especially at the C3 position. Exposure to air and light can cause auto-oxidation, leading to the formation of resinous substances.

  • Acid Sensitivity: While indole is not strongly basic, it can be protonated by strong acids. This protonation typically occurs at the C3 position, which can lead to polymerization or other unwanted side reactions. This sensitivity is a key consideration in reactions like the Fischer indole synthesis, which is acid-catalyzed.

  • Temperature and Light Sensitivity: Many indole compounds are sensitive to heat and light, which can accelerate their decomposition. It is generally recommended to store them in a cool, dry, and dark place.

Q2: How can I prevent the decomposition of my indole compound during synthesis and workup?

To minimize decomposition, consider the following strategies:

  • Use of Protecting Groups: Protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Tosyl (p-toluenesulfonyl), or SEM (2-(trimethylsilyl)ethoxymethyl), can significantly improve stability by reducing the electron-donating nature of the nitrogen and preventing unwanted side reactions.

  • Control of Reaction Conditions: Carefully optimize the reaction temperature, time, and the concentration of reagents. Avoid unnecessarily high temperatures and prolonged reaction times.

  • Inert Atmosphere: For oxygen-sensitive compounds, conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Careful Workup: During the workup, it is important to neutralize any excess acid carefully. Washing the organic extracts with a mild base can help remove acidic impurities that might cause decomposition.

Q3: When should I use a protecting group for the indole nitrogen, and which one should I choose?

The use of a protecting group for the indole nitrogen is recommended when the indole moiety's reactivity interferes with other desired transformations in your synthetic route or when the indole is unstable under the reaction conditions.

The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Protecting GroupStabilityCommon Deprotection Conditions
Boc (tert-butyloxycarbonyl)Stable to a wide range of non-acidic conditions.Mild acidic conditions (e.g., TFA in DCM) or using a catalytic amount of NaOMe in methanol.
Tosyl (p-toluenesulfonyl)Very stable to acidic and oxidative conditions.Strong reducing agents (e.g., sodium in liquid ammonia) or strong basic conditions.
SEM (2-(trimethylsilyl)ethoxymethyl)Stable to a variety of conditions, including those for Boc deprotection.Fluoride ion sources (e.g., TBAF) or acidic conditions.

Q4: I am struggling with the purification of a crude indole product that appears as a tar or oil. What can I do?

The formation of tars and polymers is a common issue, especially in acid-catalyzed reactions like the Fischer indole synthesis, due to the decomposition of the product. Here are some tips for purification:

  • Initial Cleanup: Before attempting chromatography, try to remove the tarry material by trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This may cause your product to precipitate as a solid.

  • Column Chromatography: If the product is still an oil, column chromatography is the next step. It is advisable to first run a small test column to find the optimal solvent system. Using a gradient elution from a non-polar to a more polar solvent system can often help in separating the product from the baseline impurities.

  • Alternative Chromatography: If silica gel chromatography is not effective or leads to decomposition, consider using alumina or reverse-phase chromatography.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Indole derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the indole derivative and DMAP in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add Boc₂O to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the N-Boc protected indole.

Protocol 2: General Procedure for Deprotection of N-Boc Indole

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc indole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc indole derivative in DCM in a round-bottom flask.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually rapid.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected indole.

Visualizations

Indole_Decomposition_Pathways Common Decomposition Pathways of Indole Indole Indole Oxidation Oxidation (e.g., O2, light, oxidizing agents) Indole->Oxidation Electron-rich ring Acid Strong Acid (e.g., HCl, H2SO4) Indole->Acid N lone pair delocalized Oxidized_Products Oxidized Products (e.g., Oxindole, Isatin) Oxidation->Oxidized_Products Protonated_Indole C3-Protonated Indole Intermediate Acid->Protonated_Indole Polymerization Polymerization / Tar Formation Protonated_Indole->Polymerization Electrophilic attack

Caption: Key pathways leading to the decomposition of indole compounds.

Troubleshooting_Fischer_Indole_Synthesis Troubleshooting Workflow for Fischer Indole Synthesis Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure -> Purify Optimize_Acid Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Acid Pure Optimize_Temp Optimize Temperature and Time Optimize_Acid->Optimize_Temp No Improvement Success Improved Yield Optimize_Acid->Success Improvement Consider_Protecting_Group Consider N-Protecting Group Optimize_Temp->Consider_Protecting_Group No Improvement Optimize_Temp->Success Improvement Consider_Protecting_Group->Success Improvement

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Technical Support Center: Production of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of methyl 4-methoxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which are the most viable synthetic routes for the large-scale production of this compound?

A1: For the industrial-scale synthesis of this compound, two primary routes are highly viable: the Fischer Indole Synthesis and a modified Leimgruber-Batcho synthesis. The Fischer indole synthesis is often favored for its efficiency and potentially higher overall yield in a two-step process. However, the Leimgruber-Batcho approach can offer more predictable regioselectivity. The choice between these routes will depend on factors such as the availability of starting materials, cost, and the desired purity of the final product.

Q2: What are the critical safety considerations when scaling up the Fischer indole synthesis?

A2: The Fischer indole synthesis can be exothermic, and managing heat dissipation is crucial during scale-up to prevent thermal runaways and product decomposition.[1] It is essential to have a well-controlled reaction environment, including a jacketed reactor with efficient cooling. The use of strong acids like polyphosphoric acid (PPA) or sulfuric acid requires careful handling due to their corrosive nature. Process safety evaluations should be conducted to identify and mitigate any potential thermal hazards.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by using high-purity starting materials, as impurities that are negligible at the lab scale can become significant at a larger scale.[1] In the Fischer indole synthesis, controlling the reaction temperature is critical to prevent the formation of tar and other degradation products.[1] Additionally, the choice of acid catalyst and its concentration should be optimized to avoid side reactions such as aldol condensation or Friedel-Crafts alkylation.[2]

Q4: My indole product appears to be degrading during work-up and storage. What are the likely causes and how can I prevent this?

A4: The indole nucleus is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[3] It is also sensitive to strongly acidic conditions, which can cause degradation.[4] To ensure stability, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon. During work-up, avoid prolonged exposure to strong acids and consider using a base wash to neutralize any residual acid.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation in Fischer Indole Synthesis Inappropriate acid catalyst or concentration.Screen various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
Sub-optimal reaction temperature.The optimal temperature is substrate-dependent. Start with milder conditions and gradually increase the temperature. High temperatures can lead to tar formation.[1]
Instability of the hydrazone intermediate.Ensure the purity of the starting phenylhydrazine and the ketone/aldehyde. The hydrazone can be sensitive to moisture and air.
Low yield in Leimgruber-Batcho Synthesis Inefficient reductive cyclization.Several reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[5] The choice of reducing agent and reaction conditions should be optimized.
Incomplete enamine formation.Ensure the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) goes to completion. The reaction time may need to be extended for less reactive nitrotoluenes.
Issue 2: Formation of Side Products and Impurities
Symptom Possible Cause Troubleshooting Steps
Presence of multiple spots on TLC, difficult purification Formation of regioisomers in Fischer Indole Synthesis.When using an unsymmetrical ketone, enolization can occur on both sides, leading to two different indole regioisomers. The selectivity is highly dependent on the reaction conditions, with weaker acids often leading to a mixture of products.[2]
Aldol condensation of the starting ketone/aldehyde.The acidic conditions of the Fischer synthesis can promote self-condensation. Use the mildest possible acid catalyst and the lowest effective temperature.[2]
Tar or polymer formation.This is common in the Fischer indole synthesis at higher temperatures. Carefully control the reaction temperature using a jacketed reactor. Continuous flow synthesis can also minimize degradation by reducing reaction time at high temperatures.[1]
Oxidation of the indole product.The indole ring is prone to air oxidation.[3] Work-up and purification should be performed promptly, and the final product should be stored under an inert atmosphere.

Quantitative Data

Table 1: Comparison of Synthetic Routes for Methoxy-Substituted Indole Carboxylates

Parameter Modified Batcho-Leimgruber Approach Fischer Indole Synthesis
Starting Material Substituted 2-nitrotolueneSubstituted phenylhydrazine and a ketoester
Key Reactions Enamine formation, Reductive CyclizationHydrazone formation, Acid-catalyzed Cyclization
Typical Overall Yield ~45-55%~60-70%
Number of Steps 22
Scalability GoodGood, with careful temperature control
Potential Hazards Use of flammable solvents, potentially pyrophoric catalysts (e.g., Raney Nickel)Exothermic reaction, use of corrosive acids (e.g., PPA)

Note: Yields are estimates based on related indole syntheses and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (Kilogram Scale)

This protocol is a representative procedure based on established Fischer indole syntheses.

Step 1: Formation of Methyl 2-((2-(3-methoxyphenyl)hydrazono)propanoate)

  • To a cooled (0-5 °C) solution of 3-methoxyphenylhydrazine (1.0 kg, 7.24 mol) in a suitable solvent such as ethanol (10 L), add methyl pyruvate (0.74 kg, 7.24 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The resulting hydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, the solution can be used directly in the next step.

Step 2: Cyclization to this compound

  • In a separate reactor, prepare the cyclization agent. A common choice is polyphosphoric acid (PPA) (5 kg). Heat the PPA to 80-90 °C.

  • Slowly add the hydrazone from Step 1 to the hot PPA with vigorous stirring. The addition should be controlled to manage the exothermic reaction and maintain the temperature between 90-100 °C.

  • After the addition is complete, continue to stir the mixture at 100 °C for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the hydrazone and the formation of the indole product.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water (20 L).

  • Neutralize the acidic solution with a base such as sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound.

Protocol 2: Modified Leimgruber-Batcho Synthesis of this compound (Conceptual Large-Scale)

Step 1: Enamine Formation

  • In a suitable reactor, dissolve 2-methyl-3-nitroanisole (1.0 kg, 5.98 mol) in N,N-dimethylformamide (DMF) (5 L).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.07 kg, 8.97 mol) and pyrrolidine (0.42 kg, 5.98 mol).

  • Heat the mixture to 100-110 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran (10 L).

  • Carefully add a hydrogenation catalyst, such as 5% palladium on carbon (50% wet, ~100 g).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and TLC analysis.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole.

  • The crude product would then need to undergo further steps (not detailed here) to introduce the carboxylate group at the 2-position, for example, through Vilsmeier-Haack formylation followed by oxidation and esterification.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_route Which Synthetic Route? start->check_route fischer Fischer Indole Synthesis check_route->fischer Fischer leimgruber Leimgruber-Batcho check_route->leimgruber Leimgruber fischer_q1 Check Acid Catalyst fischer->fischer_q1 leimgruber_q1 Check Reduction Step leimgruber->leimgruber_q1 fischer_a1 Screen Brønsted/Lewis acids (e.g., PPA, ZnCl₂) fischer_q1->fischer_a1 Incorrect fischer_q2 Check Temperature fischer_q1->fischer_q2 Correct fischer_a2 Optimize temperature. Avoid excessive heat to prevent tar. fischer_q2->fischer_a2 Sub-optimal fischer_q3 Check Starting Materials fischer_q2->fischer_q3 Optimal fischer_a3 Ensure purity of hydrazone intermediate. fischer_q3->fischer_a3 Impure leimgruber_a1 Optimize reducing agent (e.g., Raney Ni, Pd/C) leimgruber_q1->leimgruber_a1 Inefficient leimgruber_q2 Check Enamine Formation leimgruber_q1->leimgruber_q2 Efficient leimgruber_a2 Ensure complete reaction with DMF-DMA. leimgruber_q2->leimgruber_a2 Incomplete Side_Product_Formation start Side Product Formation Detected q1 Identify Side Product Type start->q1 regioisomers Regioisomers q1->regioisomers Isomeric Mixture tar Tar/Polymers q1->tar Dark, Tarry Residue oxidation Oxidation Products q1->oxidation Colored Impurities sol_regio Optimize reaction conditions. Weaker acids can decrease selectivity. regioisomers->sol_regio sol_tar Carefully control temperature. Consider continuous flow synthesis. tar->sol_tar sol_oxidation Work-up promptly. Store under inert atmosphere. oxidation->sol_oxidation

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of methoxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common challenges encountered during the synthesis and modification of this important class of compounds. Methoxyindoles are key structural motifs in numerous natural products and pharmaceutical agents, and controlling the site of functionalization is critical for achieving desired biological activity and purity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of methoxyindoles?

A1: The main challenge lies in controlling the site of reaction on the indole nucleus. The indole C3 position is inherently electron-rich and highly nucleophilic, making it the kinetically favored site for many electrophilic substitution reactions.[4] The methoxy group, being an electron-donating group, further activates the ring system, but its directing effect (ortho- and para-) can either compete with or reinforce the intrinsic reactivity of the indole core, leading to mixtures of regioisomers. The position of the methoxy group (4-, 5-, 6-, or 7-) significantly influences the electron density distribution and steric hindrance, thus affecting the regiochemical outcome of reactions.[5]

Q2: How does the position of the methoxy group influence regioselectivity in electrophilic aromatic substitution?

A2: The position of the methoxy group has a profound impact on the outcome of electrophilic aromatic substitution reactions:

  • 4-Methoxyindole & 7-Methoxyindole: The methoxy group is on the benzene ring adjacent to the pyrrole nitrogen. In these isomers, the methoxy group strongly activates the C4 and C7 positions, respectively. This can lead to substitution on the benzene ring, competing with the highly reactive C3 position. For example, in some reactions, 7-methoxyindole can yield products substituted at the C4 position due to activation by the methoxy group.[6]

  • 5-Methoxyindole & 6-Methoxyindole: The methoxy group is further from the pyrrole ring fusion. In 5-methoxyindole, the methoxy group activates the C4 and C6 positions. In 6-methoxyindole, it activates the C5 and C7 positions. However, the C3 position generally remains the most reactive site for electrophilic attack in these isomers.

Q3: In the context of drug development, why is controlling regioselectivity in methoxyindole synthesis so critical?

A3: Controlling regioselectivity is paramount in drug development for several reasons:

  • Biological Activity: Different regioisomers of a molecule often exhibit vastly different biological activities, potencies, and toxicities. The desired therapeutic effect is typically associated with a single, specific isomer.

  • Impurity Profiling: Regulatory agencies require stringent control and characterization of all impurities in an active pharmaceutical ingredient (API). The presence of undesired regioisomers creates significant challenges in purification and regulatory compliance.

  • Process Efficiency and Cost: Reactions that produce mixtures of isomers are economically inefficient, requiring costly and often difficult chromatographic separations, which can be a major hurdle for large-scale production.

  • Intellectual Property: The synthesis of a specific, pure regioisomer can be a key aspect of a patent, providing a competitive advantage.

Q4: What are the common strategies to control regioselectivity in C-H functionalization of methoxyindoles?

A4: Directing groups are a powerful strategy to achieve regioselective C-H functionalization at positions that are typically less reactive (e.g., C2, C4, C5, C6, C7).[7] A directing group is installed at a specific position (often the N1 or C3 position) and coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, thereby facilitating its selective activation and functionalization. The directing group can often be removed after the desired transformation. For instance, a pivaloyl directing group at C3 has been used to achieve C4 arylation of indoles.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Possible Cause Solution
High reactivity of multiple sites: The methoxy group activates the benzene ring, leading to a mixture of products (e.g., C3 and C4/C6/C7 substitution).Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically preferred product (often C3). Changing the Lewis acid in Friedel-Crafts reactions can also alter the regioselectivity.
Steric Hindrance: Bulky electrophiles may favor less sterically hindered positions.Choose a less bulky electrophile: If possible, select a smaller acylating or formylating agent.
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, affecting the product ratio.Screen different solvents: Experiment with a range of solvents with varying polarities.
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Possible Cause Solution
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for the specific methoxyindole substrate. The electron-donating methoxy group can affect the oxidative addition step.[8]Screen Catalysts and Ligands: Test a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos or XPhos). Electron-rich and bulky ligands are often effective for challenging couplings.[9]
Poor Solubility of Reagents: The methoxyindole substrate or the boronic acid/ester may not be fully soluble in the reaction solvent.Use a different solvent system: Toluene, dioxane, and DMF, often with water as a co-solvent, are commonly used. Ensure vigorous stirring.[10]
Base Incompatibility: The chosen base may not be strong enough to facilitate the transmetalation step or may be causing side reactions.Screen different bases: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous if required.[8][10]
Dehalogenation or Protodeboronation: Side reactions can consume starting materials.Ensure inert atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions.[9] Use anhydrous solvents for Suzuki reactions to minimize protodeboronation.[9]
Issue 3: Competition between N- and C3-Alkylation
Possible Cause Solution
Incomplete Deprotonation of N-H: If the indole nitrogen is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position.Use a stronger base and appropriate solvent: Sodium hydride (NaH) in an aprotic polar solvent like DMF is a classic choice for selective N-alkylation. Ensure you use a sufficient excess of the base.
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product.Increase the reaction temperature: Higher temperatures can favor the formation of the thermodynamically stable N-alkylated product.
Nature of the Electrophile: Highly reactive electrophiles may favor reaction at the C3 position.Use a less reactive alkylating agent: If possible, choose an alkyl halide that is less prone to immediate reaction.

Quantitative Data on Regioselective Reactions

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Methoxyindoles

Methoxyindole IsomerAcylating AgentCatalystSolventMajor Product(s) (Ratio)Yield (%)Reference
Anisole (for comparison)Benzoic anhydride[CholineCl][ZnCl₂]₃Neat (MW)p-methoxybenzophenone (ortho/para = 2/98)95[11]
IndolePropionic anhydride[CholineCl][ZnCl₂]₃Neat (MW)3-propionylindole (>90% 3-isomer)92[11]
5-MethoxyindoleAcetyl chlorideAlCl₃CS₂3-acetyl-5-methoxyindole-General Knowledge
6-MethoxyindolePropionyl chlorideFeCl₃CH₂Cl₂4-propionyl-6-methoxyacetophenone-[12]

Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of Methoxyindoles

Methoxyindole DerivativeArylating AgentCatalyst/LigandConditionsMajor Product(s) (Ratio)Yield (%)Reference
N-SEM-indole-5-OMe (10)BenzenePd(OAc)₂ / AgOAc / PivOH120 °C, 24h2-phenyl:3-phenyl (1:1.3)55
N-Me-6-azaindole N-oxide4-BromotoluenePd₂(dba)₃ / P(o-tol)₃Cs₂CO₃, Toluene, 110°CC7-arylated70
3-Pivaloyl-indoleIodobenzenePd(PPh₃)₂Cl₂Ag₂O, DBU, 80°C, 12hC4-arylated58-83[7]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Methoxyindole

This protocol is a general guideline for the formylation of an electron-rich methoxyindole at the C3 position.

Materials:

  • Methoxyindole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Ice

  • Sodium acetate solution (aqueous)

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath (0 °C).

  • Slowly add POCl₃ dropwise to the cold DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir for 30 minutes at 0 °C.

  • Dissolve the methoxyindole substrate in a minimal amount of anhydrous DMF.

  • Add the solution of the methoxyindole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-80 °C for 1-3 hours, monitoring the reaction by TLC.[13]

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously until a precipitate forms.

  • Filter the solid product or extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-formyl-methoxyindole.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Methoxyindole

This protocol describes a typical procedure for coupling an arylboronic acid with a bromo-methoxyindole.

Materials:

  • Bromo-methoxyindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[14]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[15]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water)[14][15]

  • Ethyl acetate for extraction

  • Brine

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add the bromo-methoxyindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromo-Methoxyindole, Boronic Acid, Base, Catalyst purge Purge with Inert Gas (Ar or N2) reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat with Stirring (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product Regioselectivity_Logic cluster_factors Controlling Factors cluster_pathways Potential Outcomes start Functionalization of Methoxyindole electronics Electronic Effects (Intrinsic Reactivity vs. Methoxy Group) start->electronics sterics Steric Hindrance (Substrate & Reagent) start->sterics conditions Reaction Conditions (Temp, Solvent, Catalyst) start->conditions c3_sub C3-Functionalization (Kinetic Product) electronics->c3_sub High C3 Nucleophilicity benzene_sub Benzene Ring Functionalization (e.g., C4, C6, C7) electronics->benzene_sub MeO ortho,para-directing sterics->benzene_sub Bulky reagent hinders C3 conditions->c3_sub Low Temp n_sub N-Functionalization conditions->n_sub Strong Base (N-Alkylation) final_product Product Mixture or Single Regioisomer c3_sub->final_product Desired Isomer? benzene_sub->final_product Desired Isomer? n_sub->final_product Desired Isomer?

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed ¹H NMR analysis of methyl 4-methoxy-1H-indole-2-carboxylate, presenting a comparative study with its parent compound, methyl 1H-indole-2-carboxylate, and a positional isomer, 5-methoxy-1H-indole-2-carboxylic acid. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are valuable scaffolds in medicinal chemistry.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The data for the target compound is predicted based on established substituent effects on the indole ring, while the data for the reference compounds is derived from experimental sources. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton This compound (Predicted, in DMSO-d₆) Methyl 1H-indole-2-carboxylate (Experimental, in DMSO-d₆) 5-Methoxy-1H-indole-2-carboxylic acid (Experimental, in DMSO-d₆)
NH ~11.8 (br s)11.91 (s)[1]11.6 (s)[2]
H-3 ~7.0 (s)7.18 (s)[1]7.05 (d, J=2.1 Hz)[2]
H-5 ~6.9 (d, J ≈ 7.5 Hz)7.09 (dd, J=7.8, 7.2 Hz)[1]-
H-6 ~7.2 (t, J ≈ 7.8 Hz)7.27 (dd, J=7.2, 8.4 Hz)[1]6.93 (dd, J=8.9, 2.5 Hz)[2]
H-7 ~6.6 (d, J ≈ 8.1 Hz)7.49 (d, J=8.4 Hz)[1]7.37 (d, J=8.9 Hz)[2]
H-4 -7.66 (d, J=7.8 Hz)[1]7.11 (d, J=2.5 Hz)[2]
-OCH₃ (indole) ~3.9 (s)-3.77 (s)[2]
-COOCH₃ ~3.8 (s)3.88 (s)[1]-

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for the ¹H NMR analysis of indole derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the indole derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • The probe temperature is usually maintained at 25 °C.

3. Data Acquisition:

  • A standard pulse-acquire sequence is used.

  • Key acquisition parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16 to 64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Acquisition time: ~2-4 seconds

  • The free induction decay (FID) is recorded.

4. Data Processing:

  • The FID is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

  • Analysis of splitting patterns allows for the determination of coupling constants (J-values).

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with key proton correlations and the general workflow for ¹H NMR analysis.

molecular_structure cluster_indole This compound C2 C2 C3 C3 C2->C3 COO COO C2->COO C3a C3a C3->C3a H3 H3 C3->H3 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 O_C4 O C4->O_C4 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7 N1 N1 C7a->N1 N1->C2 H_N1 H N1->H_N1 H5->H6 J ≈ 7.5 Hz H5->H7 long-range H6->H7 J ≈ 8.1 Hz CH3_O CH3 O_C4->CH3_O CH3_Ester CH3 COO->CH3_Ester O

Caption: Key ¹H-¹H J-coupling correlations in this compound.

experimental_workflow start Start: Sample Weighing dissolution Dissolution in Deuterated Solvent start->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument_setup Spectrometer Setup (Locking, Shimming) transfer->instrument_setup acquisition Data Acquisition (FID) instrument_setup->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Integration, Peak Picking, J-coupling) processing->analysis end_node End: Structural Elucidation analysis->end_node

Caption: General experimental workflow for ¹H NMR analysis.

References

A Comparative Guide to Fischer and Batcho-Leimgruber Indole Synthesis for Methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of methoxy-substituted indoles, the choice between the classical Fischer indole synthesis and the more modern Batcho-Leimgruber method is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of these two prominent synthetic routes, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for specific methoxyindole isomers.

Overview of the Synthetic Methods

The Fischer indole synthesis , established in 1883, is a venerable and widely employed method for constructing the indole nucleus.[1] It typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is usually formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1] The versatility and long history of the Fischer synthesis have made it a staple in organic synthesis.

The Batcho-Leimgruber indole synthesis , developed in the mid-20th century, presents a powerful and often milder alternative. This two-step procedure commences with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization to yield the indole ring.[2] This method has gained considerable traction, particularly within the pharmaceutical industry, due to its characteristically high yields and the mild conditions under which the reactions proceed.[2]

Performance Comparison in Methoxyindole Synthesis

The synthesis of methoxyindoles can present unique challenges, and the choice of synthetic route can be influenced by the position of the methoxy substituent. The following table summarizes a comparison of the two methods for the synthesis of various methoxyindole isomers, based on available experimental data.

Methoxyindole IsomerFischer Indole SynthesisBatcho-Leimgruber Indole Synthesis
4-Methoxyindole Limited data available on direct yield.A detailed protocol reports the synthesis of 1.6 g of 4-methoxyindole from 10 g of 1-methoxy-2-methyl-3-nitrobenzene.[3]
5-Methoxyindole Widely used as a starting material for the synthesis of melatonin and other biologically active molecules, implying its successful synthesis, though specific yield data from comparative studies is not readily available.[4]Generally high yields are expected due to the electron-donating nature of the methoxy group favoring the reaction.
6-Methoxyindole Can be synthesized with good regioselectivity. For example, the reaction of p-methoxyphenylhydrazine with a suitable ketone can yield the corresponding 6-methoxyindole derivative.[5]High yields are generally reported for various substituted indoles, and this isomer is expected to be accessible in good yield.[6]
7-Methoxyindole The synthesis of 7-methoxyindole via the Fischer method is notably inefficient and prone to the formation of abnormal byproducts. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH yields ethyl 6-chloroindole-2-carboxylate as the major product, with only a small amount of the desired ethyl 7-methoxyindole-2-carboxylate.[1]This method is generally more suitable for the synthesis of 7-substituted indoles due to its milder conditions and avoidance of harsh acids that can lead to side reactions.

Experimental Protocols

Fischer Indole Synthesis: General Procedure for 5-Methoxyindole

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis for the preparation of 5-methoxyindole, a precursor for 5-methoxytryptamine.

Step 1: Formation of p-Methoxyphenylhydrazone

  • In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent of a suitable ketone or aldehyde (e.g., acetone or pyruvic acid).

  • The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone, which may precipitate out of the solution.

Step 2: Indolization

  • The crude hydrazone is collected and mixed with a cyclizing agent. Common choices include polyphosphoric acid (PPA), zinc chloride, or a mixture of acetic acid and a strong mineral acid.

  • The mixture is heated to a temperature typically ranging from 80°C to 200°C, depending on the substrate and the acid catalyst used.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 5-methoxyindole.

Batcho-Leimgruber Indole Synthesis: Synthesis of 4-Methoxyindole[3]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

  • To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.

  • Reflux the mixture for 3 hours.

  • Concentrate the mixture to half its volume under vacuum.

  • Pour the remaining mixture into a separatory funnel containing ether and water, and extract the aqueous layer with ether.

  • Wash the combined organic phases with saturated NaCl solution and dry over MgSO4.

  • Evaporate the solvent under vacuum to yield 14.6 g of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

Step 2: Synthesis of 4-Methoxyindole

  • Prepare activated zinc by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Collect the activated zinc by suction filtration, wash with water until neutral pH, then with anhydrous EtOH and ether, and dry.

  • To a solution of 10 g of the enamine from the preceding step in 46 ml of acetic acid, add 31.6 g of activated zinc portion-wise, maintaining the temperature between 20 and 30°C using an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.

  • Extract the filtrate with EtOAc. Wash the organic phase with NaHCO3 solution and saturated NaCl solution, and then dry over MgSO4.

  • Evaporate the solvent under vacuum.

  • Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient (from 98/2 to 95/5 v/v) to yield 1.6 g of 4-methoxy-1H-indole.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of both the Fischer and Batcho-Leimgruber indole syntheses.

Fischer_Indole_Synthesis_Workflow cluster_fischer Fischer Indole Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone Indole Indole Product Arylhydrazone->Indole [3,3]-Sigmatropic Rearrangement AcidCatalyst Acid Catalyst (e.g., PPA, ZnCl2) AcidCatalyst->Arylhydrazone Heat Heat Heat->Arylhydrazone

Caption: Workflow of the Fischer Indole Synthesis.

Batcho_Leimgruber_Indole_Synthesis_Workflow cluster_batcho Batcho-Leimgruber Indole Synthesis oNitrotoluene o-Nitrotoluene Derivative Enamine Enamine Intermediate oNitrotoluene->Enamine FormamideAcetal Formamide Acetal FormamideAcetal->Enamine Indole Indole Product Enamine->Indole Reductive Cyclization ReducingAgent Reducing Agent (e.g., Raney Ni, H2) ReducingAgent->Enamine

Caption: Workflow of the Batcho-Leimgruber Indole Synthesis.

Conclusion

In the synthesis of methoxyindoles, the Batcho-Leimgruber method generally emerges as a more reliable and higher-yielding approach, particularly for isomers that are sensitive to the harsh acidic conditions of the Fischer indole synthesis. The Fischer synthesis, while a powerful tool, can lead to undesired side products and lower yields, especially in the case of 7-methoxyindole. For the synthesis of 4-, 5-, and 6-methoxyindoles, both methods can be viable, but the milder conditions and often superior yields of the Batcho-Leimgruber synthesis make it an attractive alternative. The choice of synthesis will ultimately depend on the specific methoxyindole isomer required, the availability of starting materials, and the desired scale of the reaction. Researchers should carefully consider the potential for side reactions and the overall efficiency when selecting between these two classical methods.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 4-Methoxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of substituents, such as methoxy and carboxylate groups, can significantly modulate the biological profile of these molecules. This guide offers a comparative analysis of the biological activities of derivatives of methyl 4-methoxy-1H-indole-2-carboxylate, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by available experimental data on structurally similar compounds.

While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes information from closely related methoxyindole carboxylate analogs to infer its potential biological significance. The primary activities observed for this class of compounds are in the realms of anticancer and antimicrobial research.

Anticancer Activity: A Promising Frontier

Derivatives of methoxy-substituted indoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied and include the induction of a unique, non-apoptotic form of cell death known as methuosis, as well as the inhibition of tubulin polymerization.[1]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various methoxyindole derivatives, providing a comparative look at their potency against different cancer cell lines. It is important to note that the data is collated from different studies, and experimental conditions may vary.

Compound/DerivativeCancer Cell LineActivity Metric (µM)Reference
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateMCF-7 (Breast)Low GI50 values--INVALID-LINK--
Indolyl-pyridinyl-propenone (5-methoxyindole derivative)GlioblastomaNot specified--INVALID-LINK--
N-methyl-substituted benzimidazole derivative with hydroxy and methoxy groupsMCF-7 (Breast)IC50 = 3.1--INVALID-LINK--
Spiroindolone derivative with a dimethoxy-substituted isoquinoline moietyK562 (Leukemia)IC50 = 25.27 µg/mL--INVALID-LINK--
5-methoxy-1H-indole-2-carboxylic acid derivative (Compound 4e)MCF-7, A549, HCTAverage IC50 = 2--INVALID-LINK--

IC50: Half-maximal inhibitory concentration. GI50: Concentration for 50% growth inhibition.

Methuosis: A Novel Cell Death Pathway

Certain methoxyindole derivatives have been found to induce methuosis, a non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1] This process is initiated by the hyperactivation of the Ras signaling pathway, which in turn activates Rac1. Activated Rac1 promotes macropinocytosis, leading to the formation of vacuoles. The JNK signaling pathway has also been identified as a key player in methuosis induced by some indolyl-pyridinyl-propenones.[1]

Methuosis_Pathway Indole_Derivative Methoxyindole Derivative Ras Ras Hyperactivation Indole_Derivative->Ras JNK_Pathway JNK Signaling Pathway Indole_Derivative->JNK_Pathway Rac1 Rac1 Activation Ras->Rac1 Macropinocytosis Increased Macropinocytosis Rac1->Macropinocytosis Vacuole_Formation Vacuole Formation Macropinocytosis->Vacuole_Formation Cell_Death Methuosis (Cell Death) Vacuole_Formation->Cell_Death JNK_Pathway->Cell_Death

Proposed signaling pathway for methuosis induction.

Antimicrobial Activity

The indole nucleus is a common scaffold in molecules exhibiting antimicrobial properties. Derivatives of 4-methoxy-1H-indole-2-carboxylate are also being explored for their potential as antimicrobial agents, including activity against Mycobacterium tuberculosis.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainActivity Metric (µM)Reference
N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide (8b)Mycobacterium tuberculosisNot specified--INVALID-LINK--
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhi (ATCC 6539)MIC = 64 µg/mL--INVALID-LINK--
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella paratyphi AMIC = 64 µg/mL--INVALID-LINK--
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhimuriumMIC = 64 µg/mL--INVALID-LINK--

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read MIC_Workflow Start Prepare serial dilutions of test compound in broth Inoculate Inoculate with standardized bacterial suspension Start->Inoculate Incubate Incubate (16-20h at 37°C) Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine the lowest concentration with no growth (MIC) Observe->Determine_MIC

References

A Comparative Guide to Purity Assessment of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like methyl 4-methoxy-1H-indole-2-carboxylate is a critical step in the validation of synthetic pathways and for ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative purity assessment of this compound, alongside other common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent method for the purity determination of indole derivatives due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] A validated RP-HPLC method can effectively separate the main compound from its impurities, allowing for precise quantification.

Proposed HPLC Method

While a specific validated method for this compound is not widely published, a robust method can be developed based on the analysis of similar indole compounds.[4][5] The following protocol is a recommended starting point for method development and validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating a range of impurities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Calculation

The purity is typically determined by the area normalization method, calculated as follows:

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques can provide complementary information or be used for preliminary screening.

Analytical Technique Principle Advantages Limitations Typical Application
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative accuracy, and reproducibility.[1]Higher cost, more complex instrumentation, requires skilled operators.Definitive quantitative purity assessment and impurity profiling.
Thin-Layer Chromatography (TLC) Differential migration of analytes on a thin layer of adsorbent material.Simple, rapid, low cost, suitable for reaction monitoring.Lower resolution, not quantitative, less sensitive than HPLC.[1]Rapid qualitative purity check and reaction progress monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities and starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis for identification.Provides molecular weight and structural information of impurities.[1]More expensive than HPLC-UV, potential for ion suppression.Identification and characterization of unknown impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, higher instrumentation cost.Structural elucidation and confirmation, quantitative analysis with an internal standard.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Not specific, impurities can lower and broaden the melting range.Preliminary indication of purity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for HPLC purity assessment and the logical flow for a comprehensive purity evaluation of a synthesized compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Purity_Logic cluster_qualitative Preliminary Qualitative Assessment cluster_quantitative Quantitative & Confirmatory Analysis tlc TLC Analysis hplc HPLC Purity tlc->hplc mp Melting Point mp->hplc lcms LC-MS Impurity ID hplc->lcms decision Purity Meets Specification? hplc->decision nmr NMR for Structure start Synthesized Compound start->tlc start->mp start->nmr end_pass Release for Further Use decision->end_pass Yes end_fail Repurify or Resynthesize decision->end_fail No

References

A Comparative Guide to the Structural Validation of Synthesized Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of methyl 4-methoxy-1H-indole-2-carboxylate, a key heterocyclic compound. We present expected experimental data, detailed methodologies for key experiments, and a comparison with a structural isomer, methyl 5-methoxy-1H-indole-2-carboxylate, to highlight the specificity of these analytical methods.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and a common isomer, methyl 5-methoxy-1H-indole-2-carboxylate.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
This compound (Expected) 11.8 (s, 1H, NH), 7.2-7.0 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃)161.5 (C=O), 153.0 (C-OCH₃), 138.0, 125.0, 123.0, 115.0, 105.0, 100.0 (Ar-C), 102.0 (C3), 55.0 (OCH₃), 51.5 (COOCH₃)
Methyl 5-methoxy-1H-indole-2-carboxylate (Reference) 11.6 (s, 1H, NH), 7.3 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, COOCH₃)161.0 (C=O), 154.0 (C-OCH₃), 131.5, 128.0, 125.5, 113.0, 112.5, 102.5 (Ar-C), 103.0 (C3), 55.5 (OCH₃), 51.0 (COOCH₃)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound IR (KBr) ν (cm⁻¹) Mass Spectrometry (EI) m/z (%)
This compound (Expected) 3300-3400 (N-H stretch), 2950 (C-H stretch), 1700 (C=O stretch), 1600 (C=C stretch), 1250 (C-O stretch)205 (M⁺, 100), 174 (M⁺ - OCH₃, 80), 146 (M⁺ - COOCH₃, 40), 118 (146 - CO, 30)
Methyl 5-methoxy-1H-indole-2-carboxylate (Reference) 3320 (N-H stretch), 2960 (C-H stretch), 1695 (C=O stretch), 1610 (C=C stretch), 1240 (C-O stretch)205 (M⁺, 100), 174 (M⁺ - OCH₃, 85), 146 (M⁺ - COOCH₃, 35), 118 (146 - CO, 25)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans for natural abundance ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major peaks corresponding to characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (or a direct insertion probe) with an electron ionization (EI) source.

Protocol:

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe is suitable. Heat the probe to volatilize the sample.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OCH₃, -COOCH₃) which can provide further structural confirmation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of a newly synthesized compound.

G Structural Validation Workflow for a Synthesized Compound Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Checks Initial Characterization (TLC, Melting Point) Purification->Initial_Checks Spectroscopic_Analysis Spectroscopic Analysis Initial_Checks->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR IR FT-IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report and Documentation Structure_Confirmation->Final_Report Comparison Comparison with Literature or Expected Data Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of a chemical compound.

G Interrelation of Spectroscopic Data in Structure Elucidation Proposed_Structure Proposed Structure: This compound Molecular_Formula Molecular Formula (C₁₁H₁₁NO₃) Proposed_Structure->Molecular_Formula Molecular_Weight Molecular Weight (205.21 g/mol) Proposed_Structure->Molecular_Weight Functional_Groups Functional Groups (N-H, C=O, C-O, Ar-H) Proposed_Structure->Functional_Groups Connectivity Atom Connectivity (C-H, C-C framework) Proposed_Structure->Connectivity MS Mass Spectrometry Molecular_Weight->MS IR IR Spectroscopy Functional_Groups->IR NMR NMR Spectroscopy Connectivity->NMR

A Comparative Guide to LC-MS Analysis for Indole Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of indole and its derivatives is a cornerstone of medicinal chemistry and drug development. Real-time, accurate monitoring of these reactions is crucial for optimization, impurity profiling, and yield determination. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical tool for this purpose, offering unparalleled speed, sensitivity, and specificity compared to traditional methods like Thin-Layer Chromatography (TLC).

This guide provides a comparative overview of common LC-MS methodologies for the analysis of indole synthesis reaction mixtures, supported by experimental data and detailed protocols for researchers and drug development professionals.

Liquid Chromatography (LC) Separation Strategies

Effective chromatographic separation is the foundation of accurate LC-MS analysis. It ensures that the starting materials, intermediates, products, and byproducts are resolved from one another before they enter the mass spectrometer. For indole-containing reaction mixtures, reversed-phase chromatography is the most common approach.

Comparison of Common LC Columns for Indole Analysis

Column TypeStationary PhaseParticle Size (µm)Common Dimensions (mm)AdvantagesDisadvantages
UPLC BEH C8 Ethylene Bridged Hybrid C81.72.1 x 30Fast analysis times (<1 min), high efficiency, suitable for rapid reaction monitoring.Higher backpressure requires UPLC systems.
Synergi Fusion C18 Fused-Core C1842.0 x 250Excellent peak shape and resolution for complex mixtures.[1][2]Longer run times (e.g., 12 minutes) may be less suitable for high-throughput screening.[1][2]
Superficially Porous C18 Superficially Porous Silica C18< 2VariesHigh efficiency and resolution with lower backpressure than sub-2 µm fully porous particles.[3]
Standard C18 Fully Porous Silica C183 - 5VariesWidely available, robust, and suitable for a broad range of indole derivatives.[4]Lower efficiency compared to UPLC or fused-core columns.

A typical mobile phase for separating indole derivatives consists of a gradient elution using water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid, usually 0.1% formic acid.[1][2][4] The acid aids in protonation of the analytes, which is crucial for positive mode ionization in the mass spectrometer.

Mass Spectrometry (MS) Detection Techniques

The mass spectrometer provides mass-to-charge ratio (m/z) information, allowing for the confident identification and quantification of reaction components. The choice of ionization source and scan mode is critical for achieving optimal sensitivity and selectivity.

Ionization Source: APCI vs. ESI

The two most common ionization sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and easily ionizable molecules. It is widely used for many indole derivatives, particularly those with polar functional groups like indole-3-acetic acid.[3][5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. For the parent indole molecule, which is relatively non-polar, APCI has been shown to produce a significantly stronger signal compared to ESI.[1]

Recommendation: For a typical indole synthesis, the product may be more functionalized and polar than the starting material. Therefore, ESI is often a suitable starting point. However, if the parent indole or other non-polar species are being monitored, APCI can provide superior sensitivity.[1]

Scan Mode: The Power of Tandem MS (MS/MS)

While a full scan MS provides information on all ions within a mass range, it can suffer from a lack of selectivity in complex reaction mixtures. Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, offers a solution.[3][4][6] In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target compound) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and significantly reduces chemical noise, leading to much lower detection limits.[3]

Table of Exemplary MRM Transitions for Indole Compounds (Positive Ion Mode)

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion m/zReference
Indole118.191.1[1][2]
Indole-d7 (Internal Standard)124.1596.1[1][2]
Indole-3-acetic acid (IAA)176.1130.0[5]

Experimental Workflow and Protocols

Monitoring a synthesis reaction requires a streamlined workflow to allow for rapid analysis and decision-making.

G cluster_0 Step 1: Sampling & Quenching cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Analysis & Data Processing A Indole Synthesis Reaction Vessel B Aliquot Sampling (e.g., 10 µL) A->B t = 0, 1, 2... hr C Quench Reaction (in 990 µL Cold Acetonitrile) B->C D Vortex & Centrifuge (to precipitate salts/catalysts) C->D E Transfer Supernatant D->E F Filter (0.22 µm) E->F G Inject into LC-MS/MS System F->G H Data Acquisition (MRM Mode) G->H I Peak Integration & Relative Quantification H->I J Plot % Conversion vs. Time I->J

References

A Comparative Guide to the Reactivity of Methoxyindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical behavior of substituted indoles is critical for the rational design of novel therapeutics and functional molecules. The position of a substituent on the indole scaffold can dramatically alter its reactivity, directing the course of chemical transformations and ultimately influencing the biological activity of the resulting compounds. This guide provides a comprehensive comparison of the reactivity of four common methoxyindole isomers: 4-methoxyindole, 5-methoxyindole, 6-methoxyindole, and 7-methoxyindole.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position. The introduction of an electron-donating methoxy group further enhances this reactivity.[1] However, the location of this group dictates the regioselectivity of subsequent reactions and can influence the relative rates of reaction. This guide synthesizes available experimental data and theoretical principles to provide a comparative overview of the reactivity of these isomers in key chemical transformations, including electrophilic substitution, oxidation, and N-alkylation.

Quantitative Comparison of Reactivity

Direct, side-by-side quantitative comparisons of the reactivity of all four methoxyindole isomers under identical conditions are scarce in the scientific literature. However, by compiling data from various studies on individual isomers and applying fundamental principles of organic chemistry, a semi-quantitative picture of their relative reactivity can be constructed. The following table summarizes the observed and predicted outcomes for electrophilic substitution reactions.

IsomerPredicted Overall Reactivity Ranking (Electrophilic Substitution)Major Electrophilic Substitution Site(s)Experimental Observations and Remarks
4-Methoxyindole HighC3, C7The methoxy group at C4 strongly activates the benzene ring. Electrophilic attack is expected to favor the C3 position, typical for indoles, but the C7 position is also significantly activated.
5-Methoxyindole HighestC3, C2, C4, C6The methoxy group at C5 enhances the inherent nucleophilicity of the C3 position and also activates the C4 and C6 positions of the benzene ring. Studies have shown that while C3 is the primary site of attack, substitution at C2 can also occur. For example, the cyclization of 4-(5-methoxyindol-3-yl)butanol proceeds with 16.5% direct attack at the C2 position.
6-Methoxyindole HighC3, C2, C7The 6-methoxy group activates the indole nucleus, making direct substitution at the C2 position a competitive process with the more typical C3 substitution. One study on the cyclization of a derivative showed approximately 25% direct C2 substitution and 75% substitution via the C3 position. The C7 position is also activated.
7-Methoxyindole ModerateC3, C4The methoxy group at C7 activates the C4 and C6 positions. In reactions where 7-methoxyindole acts as a nucleophile, substitution has been observed at both the highly reactive C3 position and the C4 position, which is activated by the adjacent methoxy group.[2]

Theoretical Framework of Reactivity

The reactivity of methoxyindole isomers in electrophilic aromatic substitution is governed by the interplay of the electron-donating methoxy group and the inherent electronic properties of the indole ring. The methoxy group activates the aromatic system towards electrophilic attack through its +M (mesomeric) effect, which increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group.

G cluster_reactivity Factors Influencing Reactivity Indole_Nucleus Indole Nucleus (Electron-Rich) Reactivity Overall Reactivity & Regioselectivity Indole_Nucleus->Reactivity  C3 Nucleophilicity Methoxy_Group Methoxy Group (Electron-Donating) Methoxy_Group->Reactivity  Ring Activation  (+M Effect)

Factors influencing methoxyindole reactivity.

Experimental Protocols

To facilitate further research and allow for direct quantitative comparisons, the following detailed experimental protocols are provided. These protocols are based on established methods for indole chemistry and can be adapted to compare the reactivity of the different methoxyindole isomers under standardized conditions.

Protocol 1: Comparative Vilsmeier-Haack Formylation (Electrophilic Substitution)

This protocol allows for the comparison of the relative rates and regioselectivity of formylation, a common electrophilic substitution reaction.

  • Reactant Preparation: In four separate flame-dried, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., argon), dissolve each of the four methoxyindole isomers (4-, 5-, 6-, and 7-methoxyindole; 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF; 5 mL).

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃; 1.2 mmol) to anhydrous DMF (2 mL) at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Reaction: To each of the four methoxyindole solutions, add an equal aliquot of the prepared Vilsmeier reagent dropwise at 0 °C.

  • Reaction Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of consumption of the starting material and the formation of products.

  • Work-up: After the reactions have reached completion (or after a standardized time period), quench each reaction by pouring the mixture into ice water and neutralizing with a saturated sodium bicarbonate solution.

  • Product Isolation and Analysis: Extract the aqueous mixtures with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Characterize the products and determine the yields and isomeric ratios using ¹H NMR and GC-MS.

Protocol 2: Comparative Oxidation with DDQ

This protocol can be used to assess the relative ease of oxidation of the different methoxyindole isomers.

  • Reactant Preparation: In four separate flasks, dissolve each of the four methoxyindole isomers (0.5 mmol) in a suitable solvent such as dioxane or dichloromethane (10 mL).

  • Reaction: To each solution, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ; 0.6 mmol) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of oxidation products by TLC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete, concentrate the reaction mixture and purify the products by column chromatography. Analyze the product distribution and yield to compare the relative reactivity of the isomers towards oxidation.

Protocol 3: Comparative N-Alkylation

This protocol provides a method to compare the relative rates of N-alkylation.

  • Reactant Preparation: In four separate flasks under an inert atmosphere, suspend sodium hydride (NaH; 1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL).

  • Deprotonation: To each suspension, add a solution of the respective methoxyindole isomer (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C. Allow the mixtures to stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixtures back to 0 °C and add an alkylating agent (e.g., methyl iodide or benzyl bromide; 1.1 mmol) to each flask.

  • Reaction Monitoring: Monitor the reactions by TLC or LC-MS to compare the rates of formation of the N-alkylated products.

  • Work-up and Analysis: Quench the reactions with water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify the products and determine the yields of the N-alkylated indoles.

G cluster_workflow Comparative Reactivity Experimental Workflow Start Prepare Solutions of 4 Methoxyindole Isomers Reaction Add Standardized Reagent (e.g., Vilsmeier Reagent) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Analysis Purify and Analyze Products (NMR, GC-MS) Workup->Analysis Comparison Compare Yields, Product Ratios, and Reaction Rates Analysis->Comparison

General experimental workflow for comparing isomer reactivity.

Signaling Pathways and Biological Relevance

Methoxyindoles are prevalent motifs in a variety of biologically active compounds, including neurotransmitters and drugs. Their reactivity directly impacts their metabolic stability and interaction with biological targets. For instance, the susceptibility of the indole ring to oxidation is a key consideration in drug metabolism, often mediated by cytochrome P450 enzymes. The ability to undergo electrophilic substitution is also relevant in the context of covalent inhibition of protein targets.

G cluster_pathway Hypothetical Signaling Pathway Modulation Methoxyindole Methoxyindole Derivative Binding Binding Event Methoxyindole->Binding Target Protein Target (e.g., Kinase, Receptor) Target->Binding Modulation Modulation of Signaling Cascade Binding->Modulation Response Cellular Response (e.g., Apoptosis, Proliferation) Modulation->Response

Modulation of a signaling pathway by a methoxyindole derivative.

Conclusion

While a definitive quantitative ranking of the reactivity of 4-, 5-, 6-, and 7-methoxyindole requires further direct comparative studies, the available data and theoretical principles provide a strong framework for understanding their chemical behavior. 5-Methoxyindole appears to be the most reactive isomer towards electrophilic substitution, with the methoxy group strongly activating the entire molecule. The 6- and 4-methoxy isomers also exhibit high reactivity, with the position of the methoxy group influencing the regioselectivity of substitution, in some cases leading to competitive attack at the C2 position. 7-Methoxyindole is likely the least reactive of the four, though it still readily undergoes electrophilic substitution. The provided experimental protocols offer a standardized approach for researchers to generate the data needed for a precise quantitative comparison, which will be invaluable for the future design and synthesis of novel indole-based compounds.

References

Novel Indole Derivatives Exert Potent In Vitro Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Newly synthesized indole derivatives are demonstrating significant promise as potential anticancer agents in preclinical in vitro studies. These compounds exhibit potent cytotoxic effects against a range of human cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of their in vitro performance, detailed experimental protocols for reproducibility, and visualizations of the key experimental workflow and a commonly implicated signaling pathway.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for the design of derivatives that can interact with various biological targets within cancer cells, leading to their demise.[3][4][5] Recent research has focused on optimizing these derivatives to enhance their potency and selectivity against cancer cells.

Comparative Anticancer Activity of Novel Indole Derivatives

The in vitro cytotoxic activity of several novel indole derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-Acrylamide Compound 1Huh7 (Hepatocellular Carcinoma)5.0DoxorubicinNot Reported
Indole-Curcumin Methoxy-substituted derivative (27)Hep-2 (Laryngeal Carcinoma)12Doxorubicin10
A549 (Lung Carcinoma)15Doxorubicin0.65
HeLa (Cervical Carcinoma)4Doxorubicin1
Indole-based Bcl-2 Inhibitors U2MCF-7 (Breast Adenocarcinoma)< Sub-micromolarGossypol0.62
U3MDA-MB-231 (Breast Adenocarcinoma)< Sub-micromolarGossypolNot Reported
A549 (Lung Carcinoma)< Sub-micromolarGossypolNot Reported
5-Nitroindole Derivatives Compound 5HeLa (Cervical Carcinoma)5.08Not ReportedNot Reported
Compound 7HeLa (Cervical Carcinoma)5.89Not ReportedNot Reported
Indole–Chalcone Derivatives Compound 55A549, HeLa, Bel-7402, MCF-7, A2780, HCT-80.0003 - 0.009Not ReportedNot Reported

Note: The data presented is a synthesis from multiple studies for comparative purposes.[3][6][7][8] Direct comparison of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[9][13]

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9] The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the indole derivatives, harvested, and washed with cold PBS.[15]

  • Staining: The cells are resuspended in 1X Binding Buffer, and Annexin V-FITC and PI are added.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[17]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence signals:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Procedure:

  • Cell Treatment and Fixation: Following treatment with indole derivatives, cells are harvested and fixed in cold 70% ethanol to permeabilize the cell membrane.[19][20]

  • RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of cellular RNA by PI.[20]

  • PI Staining: The cells are then stained with a solution containing propidium iodide.[19]

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[20]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with Indole Derivatives start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro evaluation of anticancer activity.

Signaling Pathway: Tubulin Polymerization Inhibition

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[1][3] They can inhibit the polymerization of tubulin, the building block of microtubules, leading to a cascade of events that culminates in apoptotic cell death.

tubulin_inhibition_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Consequences cluster_outcome Cellular Fate indole Indole Derivative tubulin Tubulin Dimers indole->tubulin Binds to Colchicine Site polymerization Inhibition of Microtubule Polymerization tubulin->polymerization spindle Disruption of Mitotic Spindle polymerization->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest apoptosis Induction of Apoptosis g2m_arrest->apoptosis death Cancer Cell Death apoptosis->death

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

This comparative guide highlights the potential of novel indole derivatives as a promising class of anticancer agents. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and optimization of these compounds for potential therapeutic applications.

References

Unraveling the Structure-Activity Relationship of Indole-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications influencing the biological activity of indole-2-carboxamide derivatives reveals key structural determinants for their efficacy as antitubercular, anticancer, antiviral, and neuromodulatory agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of next-generation therapeutics.

Indole-2-carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The core structure, consisting of an indole ring linked to a carboxamide moiety at the 2-position, offers multiple sites for chemical modification, allowing for the fine-tuning of their pharmacological properties. Extensive research has led to the identification of potent inhibitors of various biological targets, including enzymes, receptors, and microbial growth processes.[3][4][5][6] This guide synthesizes the current understanding of the SAR of indole-2-carboxamides across different therapeutic areas, presenting a comparative overview to inform future drug discovery efforts.

Comparative Analysis of Structure-Activity Relationships

The biological activity of indole-2-carboxamides is profoundly influenced by the nature and position of substituents on the indole ring, the composition of the carboxamide side chain, and the terminal functional groups. The following sections and tables summarize the key SAR findings for different therapeutic applications.

Antitubercular Activity

Indole-2-carboxamides have shown significant promise as antitubercular agents, primarily by inhibiting the essential mycobacterial membrane protein MmpL3.[7] SAR studies have revealed several key features for potent activity against Mycobacterium tuberculosis.

Key SAR Findings for Antitubercular Activity:

  • Indole Ring Substitutions: Halogen substitutions, particularly chloro and fluoro groups, at the 4- and 6-positions of the indole ring generally enhance metabolic stability and improve antitubercular activity.[3]

  • Cyclohexyl Ring Modifications: The presence of a cyclohexyl ring attached to the carboxamide is a common feature. Attaching alkyl groups to this ring can significantly boost activity against M. tuberculosis but may also reduce aqueous solubility.[3]

  • Lipophilicity: A positive correlation exists between lipophilicity and potency against M. tuberculosis, although this can present challenges in achieving favorable pharmacokinetic properties.[3]

Table 1: SAR of Indole-2-Carboxamides as Antitubercular Agents

Compound ID Indole Ring Substitutions Amide Substituent MIC (μM) against M. tb H37Rv Reference
8g 4,6-difluoroN-rimantadine0.32[7]
8f 4-fluoroN-rimantadine0.62[7]
3 UnsubstitutedN-(1-adamantyl)0.68[7]
Analogue 1 UnsubstitutedN-cyclohexylLow micromolar[3]
39 4-chloro, 6-fluoroN-(trans-4-methylcyclohexyl)Improved activity[3]
41 4-cyano, 6-fluoroN-(trans-4-methylcyclohexyl)Improved activity[3]
Anticancer Activity

A growing body of evidence supports the potential of indole-2-carboxamides as anticancer agents, with some derivatives acting as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8]

Key SAR Findings for Anticancer Activity:

  • Phenethyl Moiety: The presence of a phenethyl group attached to the carboxamide nitrogen is often crucial for potent antiproliferative activity.[8]

  • Substitutions on the Phenethyl Ring: The introduction of small, cyclic amine groups like morpholine or 2-methylpyrrolidine at the para-position of the phenethyl ring can lead to potent EGFR and CDK2 inhibition.[8]

  • Indole Ring Substitutions: Halogen substitutions (e.g., chloro) on the indole ring can contribute to enhanced potency.[8]

Table 2: SAR of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors

Compound ID Indole Ring Substitutions Amide Substituent EGFR IC50 (nM) CDK2 IC50 (nM) Mean GI50 (µM) against cancer cell lines Reference
5d 5-chloro, 3-methylN-(4-(morpholin-4-yl)phenethyl)89 ± 6230.95[8]
5e 5-chloro, 3-methylN-(4-(2-methylpyrrolidin-1-yl)phenethyl)93 ± 8131.15[8]
5j 5-chloro, 3-methylN-(4-(4-methylpiperazin-1-yl)phenethyl)98 ± 8341.50[8]
Erlotinib (Reference) --80 ± 5--[8]
Dinaciclib (Reference) ---20-[8]
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Indole-2-carboxamides represent a significant class of allosteric modulators for the cannabinoid CB1 receptor, offering a nuanced approach to modulating endocannabinoid signaling.[6]

Key SAR Findings for CB1 Allosteric Modulation:

  • Indole Ring: The indole ring is preferred for maintaining high binding affinity to the allosteric site.[6]

  • C3-Position of Indole: Substituents at the C3 position significantly impact the allosteric effect. Small alkyl groups are generally favored.[9]

  • C5-Position of Indole: A chloro or fluoro group at the C5 position enhances potency.[9]

  • Phenyl Ring of Phenethyl Moiety: A diethylamino or dimethylamino group at the 4-position of the phenyl ring is preferred for activity.[9]

Table 3: SAR of Indole-2-Carboxamides as CB1 Allosteric Modulators

Compound ID C3-Indole Substituent C5-Indole Substituent 4-Phenyl Substituent KB (nM) α (Binding Cooperativity Factor) Reference
ORG27569 (1) EthylChloroPiperidin-1-yl--[6]
11j PentylChloroDimethylamino167.316.55[6]
45 EthylChloroDiethylaminoIC50 = 79 nMNegative Modulator[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are generalized protocols for key experiments cited in the evaluation of indole-2-carboxamides.

Whole-Cell Antitubercular Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Kinase Inhibition Assay (EGFR/CDK2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human EGFR or CDK2/Cyclin A enzyme

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the kinase enzyme and the test compound to the wells of a microplate and incubate.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

CB1 Receptor Allosteric Modulator Binding Assay

This assay assesses the ability of a compound to modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 agonist (e.g., [³H]CP55,940)

  • Binding buffer

  • Test compounds dissolved in DMSO

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the equilibrium dissociation constant (KB) and the binding cooperativity factor (α) of the allosteric modulator.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the viability and proliferative capacity of cells after treatment with a test compound.

Materials:

  • Mammalian cell line (e.g., Vero, MCF-7)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of indole-2-carboxamides.

SAR_Antitubercular cluster_indole Indole Ring Modifications cluster_amide Amide Substituent Indole_Core Indole-2-Carboxamide Core Indole_Sub 4,6-dihalo (Cl, F) (Increases Metabolic Stability & Activity) Indole_Core->Indole_Sub Amide_Sub Bulky Lipophilic Groups (e.g., Adamantyl, Rimantadine) (Increases Potency) Indole_Core->Amide_Sub Target MmpL3 Inhibition (Antitubercular Activity) Indole_Sub->Target Amide_Sub->Target

Caption: Key SAR features of indole-2-carboxamides for antitubercular activity.

Anticancer_Workflow Start Synthesized Indole-2-Carboxamide Derivatives Cell_Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->Cell_Assay Screen for Antiproliferative Activity Kinase_Assay In Vitro Kinase Inhibition Assay (EGFR & CDK2) Cell_Assay->Kinase_Assay Active Compounds Apoptosis_Assay Apoptosis Induction Assays (Caspase activity, etc.) Kinase_Assay->Apoptosis_Assay Potent Inhibitors Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Confirmation of Mechanism

Caption: Experimental workflow for evaluating anticancer indole-2-carboxamides.

CB1_Modulation_Pathway CB1_Receptor CB1 Receptor G_Protein G-Protein Signaling CB1_Receptor->G_Protein Activates/Inhibits Orthosteric_Ligand Orthosteric Ligand (e.g., Agonist) Orthosteric_Ligand->CB1_Receptor Binds to Orthosteric Site Allosteric_Modulator Indole-2-Carboxamide Allosteric Modulator Allosteric_Modulator->CB1_Receptor Binds to Allosteric Site Signaling_Outcome Modulated Cellular Response G_Protein->Signaling_Outcome

Caption: Signaling pathway illustrating CB1 receptor allosteric modulation.

This comparative guide highlights the significant progress made in understanding the structure-activity relationships of indole-2-carboxamides. The modular nature of this chemical scaffold, combined with a growing body of experimental data, provides a solid foundation for the rational design of novel and highly potent therapeutic agents for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these promising compounds to translate their in vitro potency into clinical success.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of methyl 4-methoxy-1H-indole-2-carboxylate, ensuring compliance with standard laboratory safety protocols.

Core Principle: Treat as Hazardous Waste

Given the hazardous nature of analogous compounds, this compound should be managed as hazardous waste. Safety data sheets (SDS) for closely related indole derivatives indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, at no point should this compound be disposed of in regular trash or flushed down the drain.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid waste containing this compound (e.g., unused compound, contaminated weighing paper, or absorbent materials from a spill) into a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, or oxidizing agents.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid waste with...")

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

  • Storage: Keep waste containers securely sealed at all times, except when adding waste. Store the containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

3. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Hazard Data for Analogous Compounds

The following table summarizes the GHS hazard statements for a closely related compound, 4-Methoxy-1H-indole-2-carboxylic acid, which informs the cautious handling of its methyl ester derivative.

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Data sourced from PubChem for 4-Methoxy-1H-indole-2-carboxylic acid (CID 907248).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste Containing This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Segregate Waste by Type D->E F Solid Waste (e.g., contaminated solids) E->F G Liquid Waste (e.g., solutions) E->G H Sharps Waste (e.g., contaminated needles) E->H I Securely Seal Container F->I G->I H->I J Store in Designated Satellite Accumulation Area I->J K Contact EHS for Pickup J->K L Document Waste for Disposal K->L

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research environment.

Essential Safety and Operational Guide for Methyl 4-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental when handling methyl 4-methoxy-1H-indole-2-carboxylate to minimize exposure. The minimum required PPE is outlined below.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory at all times.[1][2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Gloves must be inspected for integrity before each use and removed immediately after contact with the chemical.[3]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][2] For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.[1]
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area or a chemical fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[2]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to prevent contamination and ensure safety.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation risks.[2]

Handling Procedures:

  • Review Safety Information: Before beginning work, review all available safety information for related compounds.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[2]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to protect personnel and the environment.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Items such as gloves, weigh boats, and paper towels that are contaminated should be collected in a designated hazardous waste container.
Solutions Dispose of solutions containing the compound as hazardous chemical waste. Ensure the waste container is properly labeled with the full chemical name.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[6]

In all cases of exposure, seek medical attention if irritation or other symptoms persist.[5][6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_sds Review Safety Data (SDS for similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_storage Store Compound handle_dissolve->post_storage Proceed to post-experiment post_disposal Dispose of Waste post_storage->post_disposal post_cleanup Clean Work Area post_disposal->post_cleanup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-methoxy-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.